molecular formula C6H7NO2 B1611674 3-ETHYL-5-ISOXAZOLECARBALDEHYDE CAS No. 72591-56-1

3-ETHYL-5-ISOXAZOLECARBALDEHYDE

Cat. No.: B1611674
CAS No.: 72591-56-1
M. Wt: 125.13 g/mol
InChI Key: AEPZJXAUBJAZMK-UHFFFAOYSA-N
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Description

3-Ethyl-5-isoxazolecarbaldehyde (CAS 72591-56-1) is a high-purity chemical building block featuring a central isoxazole ring, a privileged scaffold in medicinal chemistry. This compound is characterized by its molecular formula C6H7NO2 and a molecular weight of 125.127 g/mol . It serves as a versatile precursor for synthesizing diverse heterocyclic compounds and complex molecular architectures through reactions at its aldehyde and isoxazole functional groups. The isoxazole ring is a common motif in the development of compounds with a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidepressant properties . Specifically, this aldehyde can be utilized in palladium-catalyzed hydrogenation processes, where similar isoxazole derivatives have been shown to undergo reductive ring-opening to form valuable Z-enaminone products, which are useful synthetic intermediates . With an estimated boiling point of 186.89 °C (EPA T.E.S.T.) and water solubility of 22656.9 mg/L, it is suitable for various synthetic and research applications . This product is intended for research purposes as a key intermediate in organic synthesis and drug discovery projects. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-2-5-3-6(4-8)9-7-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPZJXAUBJAZMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558188
Record name 3-Ethyl-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72591-56-1
Record name 3-Ethyl-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular structure and weight of 3-ethyl-5-isoxazolecarbaldehyde

[1][2][3]

Executive Summary

This compound (CAS: 72591-56-1) is a functionalized heteroaromatic scaffold widely utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., ROS1/ALK targeting agents). Its structure features an electron-deficient isoxazole ring substituted with a lipophilic ethyl group at the C3 position and a reactive formyl (aldehyde) group at the C5 position. This combination makes it a versatile electrophile for reductive aminations, Wittig olefinations, and heterocycle ring formations.

Molecular Identification & Physiochemical Properties

The following data consolidates experimental observations and calculated properties for accurate identification.

Parameter Technical Specification
IUPAC Name 3-Ethylisoxazole-5-carbaldehyde
CAS Number 72591-56-1
Molecular Formula C₆H₇NO₂
Molecular Weight 125.13 g/mol
SMILES CCc1cc(on1)C=O[1][2][3]
Appearance Yellow Oil (Experimental observation [1])
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water.
Storage Inert atmosphere (N₂/Ar), < -20°C. Aldehydes are prone to air oxidation.
Structural Analysis & Reactivity Profile

The molecule's reactivity is governed by the electronic interplay between the isoxazole core and the pendant aldehyde.

  • Isoxazole Core (Electronic Sink): The 1,2-oxazole ring is electron-withdrawing, increasing the electrophilicity of the C5-aldehyde compared to a standard benzaldehyde. This makes the carbonyl carbon highly susceptible to nucleophilic attack.

  • C5-Formyl Group (The Handle): This is the primary site of derivatization. It serves as a "warhead" for forming C-N bonds (via reductive amination) or C-C bonds (via condensation reactions).

  • C3-Ethyl Group (Lipophilic Anchor): The ethyl chain provides steric bulk and lipophilicity (logP modulation), essential for optimizing the binding affinity of drug candidates within hydrophobic protein pockets.

Structural Visualization (Graphviz)

GCoreIsoxazole Ring(Electron Deficient)Aldehyde5-Formyl Group(Reactive Electrophile)Core->AldehydeAttached at C5Ethyl3-Ethyl Group(Lipophilic/Steric)Ethyl->CoreAttached at C3Reductive AminationReductive AminationAldehyde->Reductive AminationTargetWittig ReactionWittig ReactionAldehyde->Wittig ReactionTarget

Figure 1: Functional decomposition of this compound showing reactivity zones.

Synthesis & Production Protocols

The most reliable route to high-purity this compound involves the oxidation of its alcohol precursor, (3-ethylisoxazol-5-yl)methanol . This method avoids over-oxidation to the carboxylic acid.

Protocol: Oxidation via Dess-Martin Periodinane (DMP)

Reaction Scheme: (3-ethylisoxazol-5-yl)methanol + DMP → this compound

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction vessel with (3-ethylisoxazol-5-yl)methanol (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.3 M solution.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add Dess-Martin Periodinane (DMP) (1.2 equiv) portion-wise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1 hour . Monitor by TLC or LC-MS for the disappearance of the alcohol.

  • Quench: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the organic layer is clear.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate in vacuo. Purify the crude yellow oil via silica gel flash chromatography (Hexanes/EtOAc gradient).

Yield Expectation: ~86% isolated yield as a yellow oil [1].[4]

Synthesis Workflow Diagram

SynthesisStartPrecursor:(3-Ethylisoxazol-5-yl)methanolReagentReagent:Dess-Martin Periodinane (DMP)in DCM, 0°C to RTStart->ReagentIntermediateIntermediate:Alkoxyiodinane SpeciesReagent->IntermediateQuenchQuench:NaHCO3 / Na2S2O3Intermediate->QuenchProductFinal Product:This compound(Yellow Oil)Quench->Product

Figure 2: Oxidative synthesis pathway from the alcohol precursor.

Applications in Drug Discovery

This aldehyde is a "privileged intermediate" in the design of kinase inhibitors.

  • ROS1/ALK Inhibitors: The 3-ethyl-5-isoxazole moiety acts as a bioisostere for phenyl or pyridine rings, often improving metabolic stability and solubility.

  • Reductive Amination: The aldehyde reacts with primary amines (in the presence of NaBH(OAc)₃) to form secondary amine linkers, a common motif in macrocyclic chemotherapeutics [1][2].

  • Heterocycle Construction: It serves as a precursor for forming imidazo[1,2-a]pyridines or other fused systems via multi-component reactions.

Handling & Stability Guide
  • Air Sensitivity: Aldehydes oxidize to carboxylic acids (3-ethylisoxazole-5-carboxylic acid) upon prolonged exposure to air. Always store under Nitrogen or Argon.

  • Thermal Stability: As a low-molecular-weight oil, it is volatile. Avoid high-vacuum drying for extended periods to prevent mass loss.

  • Safety: Treat as a potential skin and eye irritant. Use standard PPE (gloves, goggles, fume hood).

References
  • Nuvalent, Inc. (2021).[5][6] Heteroaromatic Macrocyclic Ether Chemotherapeutic Agents. Patent WO2021226269A1. (Describes synthesis, appearance as yellow oil, and application in ROS1 inhibitors).

  • ChemicalBook . (2024). This compound Product Entry. (Confirmation of CAS 72591-56-1).

  • PubChem . (2024). Compound Summary for Isoxazole Derivatives. (General reference for isoxazole physiochemical calculations).

An In-Depth Technical Guide to the Physicochemical Characterization of 3-ethyl-5-isoxazolecarbaldehyde: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the melting and boiling points of 3-ethyl-5-isoxazolecarbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and materials science. Due to the limited availability of public domain data for this specific molecule, this document serves as a foundational resource, offering predictive insights based on structurally analogous compounds and detailing rigorous, field-proven methodologies for the empirical determination of these critical physicochemical properties. This guide is designed to equip researchers with the necessary theoretical framework and practical protocols to accurately characterize this compound and similar novel isoxazole derivatives, ensuring data integrity and reproducibility in a research and development setting.

Introduction: The Significance of this compound

The isoxazole scaffold is a privileged heterocycle in drug discovery, contributing to the pharmacological activity of a wide array of therapeutic agents. The unique electronic and steric properties of the isoxazole ring system allow it to serve as a versatile pharmacophore, engaging in various biological interactions. The introduction of an ethyl group at the 3-position and a carbaldehyde (aldehyde) function at the 5-position of the isoxazole ring, as in this compound, yields a molecule with significant potential for further chemical elaboration. The aldehyde group, in particular, is a valuable synthetic handle for the construction of more complex molecular architectures through reactions such as reductive amination, Wittig reactions, and aldol condensations.

Accurate determination of fundamental physicochemical properties, such as melting and boiling points, is a non-negotiable prerequisite for the successful advancement of any compound through the drug development pipeline. These parameters provide initial insights into the purity, stability, and physical state of the substance, which are critical for formulation, storage, and quality control.

Physicochemical Properties: A Data-Driven Estimation

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Citation
3-ethylisoxazole-5-carboxylic acid141.11122316.1 ± 30.0 (Predicted)[1]
Ethyl 5-methylisoxazole-3-carboxylate155.1527-31Not available
Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate183.20Not available71-72 / 0.5 mmHg (lit.)[2][3]
9-Ethyl-3-carbazolecarboxaldehyde223.2785-87 (lit.)Not available[4]
5-Methylisoxazole-3-carboxylic acid127.10106-110 (lit.)Not available[5]

Analysis and Prediction:

The presence of the polar carbaldehyde group in this compound is expected to result in a higher melting and boiling point compared to non-polar analogues due to dipole-dipole interactions. The ethyl group will contribute to the molecular weight and may slightly increase the van der Waals forces.

  • Predicted Melting Point: Based on the data for related solid compounds like 9-Ethyl-3-carbazolecarboxaldehyde, a solid state at room temperature is anticipated. The melting point is likely to be in the range of 60-100 °C.

  • Predicted Boiling Point: The boiling point will be significantly influenced by atmospheric pressure. Given the boiling point of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate under reduced pressure, the boiling point of this compound at atmospheric pressure is predicted to be above 200 °C.

Experimental Determination of Melting and Boiling Points

The following protocols are designed to provide a robust and reproducible means of determining the melting and boiling points of this compound.

Melting Point Determination: Capillary Method

The capillary melting point technique is a reliable and widely used method for determining the melting point of a solid crystalline substance.

Methodology:

  • Sample Preparation: Ensure the sample of this compound is crystalline and dry. Grind the sample to a fine powder using a mortar and pestle.

  • Capillary Tube Loading: Pack the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating and Observation:

    • For an unknown sample, perform a rapid preliminary heating to estimate the approximate melting range.

    • For a more precise measurement, start heating at a rate of 10-20 °C/min until the temperature is about 15-20 °C below the estimated melting point.

    • Reduce the heating rate to 1-2 °C/min.

    • Record the temperature at which the first liquid droplet appears (the lower end of the melting range) and the temperature at which the entire sample becomes a clear liquid (the upper end of the melting range).

  • Purity Assessment: A sharp melting range (0.5-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Causality Behind Experimental Choices:

  • Fine Powder: A finely ground powder ensures uniform heat distribution throughout the sample.

  • Controlled Heating Rate: A slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, leading to an accurate determination.

Boiling Point Determination: Microscale Method

For small quantities of a liquid, the microscale boiling point determination method is highly effective.

Methodology:

  • Sample Preparation: Add a few drops of liquid this compound to a small test tube (e.g., a Durham tube).

  • Capillary Inversion: Place a capillary tube, sealed at one end, into the test tube with the open end down.

  • Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., silicone oil).

  • Heating and Observation:

    • Heat the bath gradually.

    • As the liquid heats, air will be expelled from the capillary tube.

    • Continue heating until a steady stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

    • Remove the heat source and allow the bath to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

  • Pressure Correction: If the atmospheric pressure is not 760 mmHg, a correction to the observed boiling point will be necessary.

Causality Behind Experimental Choices:

  • Inverted Capillary: The inverted capillary traps the vapor of the liquid, allowing for the observation of the point at which the vapor pressure equals the external pressure.

  • Slow Cooling: Slow cooling ensures that the temperature reading accurately reflects the point of equilibrium between the liquid and vapor phases.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental determination of the melting and boiling points of this compound.

G cluster_melting Melting Point Determination cluster_boiling Boiling Point Determination mp_start Start: Crystalline Sample mp_prep Sample Preparation: Grind to fine powder mp_start->mp_prep mp_load Load into Capillary Tube mp_prep->mp_load mp_heat Heat in Melting Point Apparatus mp_load->mp_heat mp_observe Observe Melting Range mp_heat->mp_observe mp_end Record Melting Point mp_observe->mp_end bp_start Start: Liquid Sample bp_prep Sample Preparation: Place in test tube with inverted capillary bp_start->bp_prep bp_heat Heat in Heating Bath bp_prep->bp_heat bp_observe Observe Bubble Stream and Liquid Re-entry bp_heat->bp_observe bp_end Record Boiling Point bp_observe->bp_end start Physicochemical Characterization of This compound start->mp_start start->bp_start

Caption: Workflow for the experimental determination of melting and boiling points.

Conclusion

While direct experimental data for the melting and boiling points of this compound are currently lacking in the public literature, this guide provides a robust framework for both the estimation and empirical determination of these crucial parameters. By leveraging data from structurally similar compounds and adhering to the detailed experimental protocols outlined, researchers can confidently and accurately characterize this and other novel isoxazole derivatives. The integrity of such fundamental data is paramount for the progression of new chemical entities in the fields of drug discovery and materials science.

References

  • Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. [Link]

  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. [Link]

  • Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. [Link]

  • Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • 3-Methyl-5-isoxazolecarboxylic acid. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases from 3-Ethyl-5-Isoxazolecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Isoxazole Scaffold in Modern Medicinal Chemistry

The isoxazole ring is a privileged five-membered heterocyclic motif that commands significant attention in medicinal chemistry.[1][2] Its unique electronic properties and ability to serve as a versatile scaffold have led to its incorporation into a multitude of biologically active compounds. Isoxazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][3] The modification of the isoxazole core, for instance, through the formation of Schiff bases (imines), represents a powerful strategy for the generation of novel molecular entities with potentially enhanced therapeutic efficacy.[4] Schiff bases, characterized by the azomethine (-C=N-) functional group, are typically formed through the condensation of a primary amine with an aldehyde or ketone.[5] The imine linkage is not merely a linker but often plays a crucial role in the biological activity of the molecule.[4]

This guide provides a comprehensive overview of the synthesis of Schiff bases derived from 3-ethyl-5-isoxazolecarbaldehyde. It is designed to equip researchers in drug discovery and organic synthesis with the necessary theoretical understanding and practical protocols to successfully synthesize and characterize these promising compounds.

The Chemistry of Schiff Base Formation: A Mechanistic Overview

The synthesis of a Schiff base from this compound and a primary amine is a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amine.

The mechanism can be visualized as a two-step process:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate known as a carbinolamine. This step is generally reversible.

  • Dehydration: The carbinolamine intermediate is then protonated on the oxygen atom by the acid catalyst. This protonation turns the hydroxyl group into a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable imine, or Schiff base, with a carbon-nitrogen double bond.

The overall reaction is an equilibrium process. To drive the reaction towards the product (the Schiff base), it is often necessary to remove the water that is formed, for example, by using a Dean-Stark apparatus or a drying agent.

Schiff_Base_Formation Aldehyde This compound Activated_Aldehyde Protonated Aldehyde Aldehyde->Activated_Aldehyde + H+ Amine Primary Amine (R-NH2) Carbinolamine Carbinolamine Intermediate Amine->Carbinolamine Nucleophilic Attack Catalyst Acid Catalyst (H+) Activated_Aldehyde->Carbinolamine Nucleophilic Attack Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H+ Schiff_Base Schiff Base Protonated_Carbinolamine->Schiff_Base - H2O, -H+ Water Water (H2O) Schiff_Base->Water

Caption: General mechanism of acid-catalyzed Schiff base formation.

Experimental Protocols: Synthesis of Novel Isoxazole-Based Schiff Bases

The following protocols are provided as a guide and can be adapted based on the specific primary amine used and the scale of the reaction.

Protocol 1: General Synthesis of N-Aryl-1-(3-ethylisoxazol-5-yl)methanimines

This protocol describes a general procedure for the synthesis of Schiff bases from this compound and various substituted anilines.

Materials:

  • This compound

  • Substituted Aniline (e.g., p-toluidine, 2,4-dichloroaniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (30 mL).

  • To this solution, add the substituted aniline (1.0 eq).

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[6]

  • Heat the mixture to reflux (approximately 78-80 °C) and maintain stirring for 4-6 hours.[7]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Once the reaction is complete (as indicated by the consumption of the starting materials), allow the reaction mixture to cool to room temperature.

  • For many Schiff bases, a solid product will precipitate out of the solution upon cooling. If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.[8]

Reactant 1Reactant 2SolventCatalystTime (h)Temp (°C)
This compoundp-ToluidineEthanolGlacial Acetic Acid4-678-80
This compound2,4-DichloroanilineEthanolGlacial Acetic Acid4-678-80

Table 1: Representative Reaction Conditions for the Synthesis of N-Aryl-1-(3-ethylisoxazol-5-yl)methanimines.

Protocol 2: Microwave-Assisted Synthesis

For certain substrates, microwave-assisted synthesis can offer advantages in terms of reduced reaction times and potentially higher yields.

Materials:

  • This compound

  • Substituted Aniline

  • Ethanol

  • Microwave synthesis vial

Procedure:

  • In a 10 mL microwave synthesis vial, combine this compound (1.0 eq), the substituted aniline (1.0 eq), and ethanol (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 100 °C) for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the product as described in Protocol 1 (precipitation, filtration, and purification).

Characterization of the Synthesized Schiff Bases

The successful synthesis and purity of the Schiff bases must be confirmed through a combination of spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the key functional groups in the synthesized Schiff base. The most important diagnostic peak is the C=N (imine) stretching vibration.

  • Disappearance of Aldehyde C=O: The absence of a strong absorption band in the region of 1690-1715 cm⁻¹, corresponding to the C=O stretch of the starting aldehyde, is a primary indicator of a complete reaction.

  • Appearance of Imine C=N: The appearance of a new, sharp absorption band in the region of 1610-1650 cm⁻¹ is characteristic of the C=N stretching vibration of the newly formed imine bond.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information about the synthesized Schiff base.

¹H NMR Spectroscopy:

  • Imine Proton (-CH=N-): A characteristic singlet for the azomethine proton is expected to appear in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm .[2][5]

  • Isoxazole Ring Proton (H-4): The proton at the 4-position of the isoxazole ring typically appears as a singlet in the range of δ 6.3-6.8 ppm .[1][11]

  • Ethyl Group Protons: The ethyl group at the 3-position will show a quartet for the methylene protons (-CH₂-) around δ 2.8-3.0 ppm and a triplet for the methyl protons (-CH₃) around δ 1.3-1.5 ppm .

  • Aromatic Protons: The signals for the protons on the aryl ring of the amine will appear in the aromatic region (typically δ 7.0-8.0 ppm ), with splitting patterns dependent on the substitution.

¹³C NMR Spectroscopy:

  • Imine Carbon (-CH=N-): The carbon of the azomethine group is expected to resonate in the range of δ 150-165 ppm .

  • Isoxazole Ring Carbons: The carbons of the isoxazole ring will have characteristic shifts. For example, C3 and C5 are typically in the range of δ 160-175 ppm , while C4 is more upfield, around δ 100-110 ppm .[12]

  • Ethyl Group Carbons: The methylene carbon (-CH₂-) will appear around δ 20-25 ppm , and the methyl carbon (-CH₃) will be in the region of δ 10-15 ppm .

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)FTIR (cm⁻¹)
Imine (-CH=N-)8.0 - 9.0 (s)150 - 1651610 - 1650
Isoxazole H-46.3 - 6.8 (s)100 - 110-
Isoxazole C3/C5-160 - 175-
Aldehyde C=O (starting material)~9.5-10.5 (s)~1901690 - 1715

Table 2: Expected Spectroscopic Data for Schiff Bases Derived from this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized Schiff base. The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target compound.

Workflow for Synthesis and Characterization

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants This compound + Primary Amine Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) Reactants->Reaction Cooling Cooling and Precipitation Reaction->Cooling Filtration Filtration and Washing Cooling->Filtration Crude_Product Crude Schiff Base Filtration->Crude_Product Purification_Method Recrystallization or Column Chromatography Crude_Product->Purification_Method Pure_Product Pure Schiff Base Purification_Method->Pure_Product FTIR FTIR Spectroscopy Pure_Product->FTIR NMR ¹H and ¹³C NMR Spectroscopy Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS

Caption: A typical workflow for the synthesis and characterization of Schiff bases.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, consider increasing the reaction time or using a Dean-Stark apparatus to remove water and drive the equilibrium towards the product. Alternatively, a stronger acid catalyst, such as a few drops of concentrated sulfuric acid, can be used, but care must be taken to avoid side reactions.[13]

  • Incomplete Reaction: If TLC analysis shows the presence of starting materials after the recommended reaction time, ensure that the reagents are pure and the solvent is anhydrous.

  • Purification Challenges: Some Schiff bases may be oils or difficult to crystallize. In such cases, column chromatography is the preferred method of purification. A systematic screening of solvent systems using TLC will help in identifying the optimal mobile phase for separation.[8]

  • Stability: While generally stable, some Schiff bases can be susceptible to hydrolysis, especially in the presence of acid or base and water. It is advisable to store the purified compounds in a cool, dry, and dark place.

Conclusion

The synthesis of Schiff bases from this compound provides a facile and efficient route to a diverse library of novel compounds with significant potential in drug discovery. The protocols and characterization guidelines presented in this application note offer a solid foundation for researchers to explore this promising area of medicinal chemistry. By understanding the underlying reaction mechanism and employing systematic characterization techniques, scientists can confidently synthesize and validate the structures of these valuable isoxazole derivatives.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

  • An eco-friendly method for the synthesis of Schiff base from salicylaldehyde and p-toluidine using kaffir lime extract has been investigated. (2019). International Journal of Advanced Research. [Link]

  • Schiff base ligand of p-Toluidine and Salicylaldehyde: Synthesis, characterization and metal ion sensing. Journal of Research in Chemistry. [Link]

  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. (2003). FLORE. [Link]

  • Compare of three ways of synthesis of simple Schiff base. (2006). MDPI. [Link]

  • Synthesis, Characterization and Biological Evaluation of New Schiff Base Ligand derived from 3-hydroxy-benzaldehyde and p-toluidine and its Divalent Metal Ions. (2020). Revista de Chimie. [Link]

  • Synthesis and Characterization of New Schiff Bases and Biological Studies. (2023). Der Pharma Chemica. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE AND ITS TRANSITION METAL COMPLEXES DERIVED FROM 3-ETHOXYSALICYLALDEHYDE AND P-TOLUIDINE. (2021). RASĀYAN Journal of Chemistry. [Link]

  • Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. (2020). Molecules. [Link]

  • Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
  • Synthesis and characterization of novel Schiff base ligands. (2024). International Journal of Chemical Studies. [Link]

  • Synthesis of Schiff base from Aldehydes and Ketones. ResearchGate. [Link]

  • Synthesis and characterization of Schiff base complexes of Cu(II), Ni(II), Co(II) complexes of Schiff base derived from. International Journal of Scientific and Research Publications. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC. [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determin
  • EXPERIMENT 4: Synthesis of Schiff base ligands. IONiC / VIPEr. [Link]

  • Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. ResearchGate. [Link]

  • Isoxazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]

  • Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper(II).
  • A guide to 13C NMR chemical shift values. Compound Interest. [Link]

  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR. [Link]

  • FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Link]

  • SCHIFF BASE LIGAND ITS COMPLEXES AND THEIR FT-IR SPECTROSCOPY STUDIES. (2015).
  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). MDPI. [Link]

  • FT-IR stretching frequency of Schiff base and its metal complexes in cm-1. ResearchGate. [Link]

  • Synthesis and characterization of Schiff-base polymer derived from 2,5-dichloroaniline and 2-hydroxybenzaldehyde. (2016). ResearchGate. [Link]

  • Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its. (2022). Journal of Medicinal and Chemical Sciences. [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]

  • Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. ResearchGate. [Link]

  • Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. PMC. [Link]

  • Ultrasound Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)isoxazolines in Water. MDPI. [Link]

  • Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. (2023). ACS Omega. [Link]

Sources

Using 3-ethyl-5-isoxazolecarbaldehyde in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

3-Ethyl-5-isoxazolecarbaldehyde (CAS: 72591-56-1) represents a critical building block in modern medicinal chemistry, particularly for fragment-based drug discovery (FBDD). Unlike its ubiquitous 3-methyl analogue, the 3-ethyl variant offers subtle steric bulk and increased lipophilicity (LogP modulation) without altering the fundamental electronic properties of the isoxazole pharmacophore.

This Application Note details the strategic handling and reactivity of this compound. We focus on exploiting the C5-aldehyde handle while preserving the labile N-O bond of the isoxazole ring—a common pitfall in unoptimized synthesis.

Chemical Profile
PropertySpecificationApplication Note
CAS Number 72591-56-1Commercially available (e.g., BLD Pharm, Chem-Impex).
Molecular Weight 125.13 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
Physical State Low-melting solid / OilOften requires mild heating (30–35°C) to dispense quantitatively.
Reactivity Electrophilic C5-AldehydeHighly reactive toward nucleophiles; prone to oxidation in air.
Stability Warning N-O Bond Lability CRITICAL: The isoxazole ring is susceptible to reductive cleavage (N-O bond rupture) under catalytic hydrogenation (H₂/Pd-C).

Critical Handling & Stability Protocols

Expert Insight: The most common failure mode when working with 5-isoxazolecarbaldehydes is not the reaction of the aldehyde, but the accidental destruction of the heterocyclic core.

Storage and Preparation
  • Inert Atmosphere: The aldehyde functionality at the C5 position is electron-deficient due to the adjacent imine-like nitrogen and oxygen. It oxidizes rapidly to the carboxylic acid (3-ethyl-5-isoxazolecarboxylic acid) upon exposure to air. Store under Argon at -20°C.

  • Solvent Compatibility: Soluble in DCM, THF, Ethanol, and Acetonitrile. Avoid protic solvents if using strong Lewis acids to prevent acetal formation.

The "Forbidden" Reagent List

To maintain the integrity of the isoxazole ring (3-ethyl-isoxazole core), avoid the following conditions unless ring opening is the desired outcome:

  • H₂ / Pd-C or Raney Nickel: Will cleave the N-O bond to form enaminones (beta-amino enones).

  • Lithium Aluminum Hydride (LiAlH₄): Often too aggressive; leads to over-reduction.

  • Sodium / Alcohol (Birch-type conditions): Will degrade the ring.

Application I: C-C Bond Formation (Knoevenagel Condensation)

The Knoevenagel condensation is the premier method for functionalizing the C5 position to generate vinyl-isoxazoles, which serve as Michael acceptors or precursors for further cyclization.

Mechanism & Rationale

We utilize a Green Catalytic Protocol using an aqueous medium.[1] While traditional methods use piperidine/ethanol, the aqueous protocol enhances the reaction rate via hydrophobic effects and simplifies purification (product precipitates).

Experimental Protocol

Target: Synthesis of 3-ethyl-5-(2,2-dicyanovinyl)isoxazole.

  • Reagents:

    • This compound (1.0 equiv, 125 mg, 1 mmol)

    • Malononitrile (1.1 equiv, 73 mg)

    • Catalyst: Sodium Acetate (20 mol%) or Piperidine (catalytic drops) if using ethanol.

    • Solvent: Water (3 mL) or Ethanol (3 mL).

  • Procedure:

    • Step A: Dissolve malononitrile in the solvent.

    • Step B: Add the aldehyde.[2] If using water, the aldehyde may form an emulsion; rapid stirring is essential.

    • Step C: Add the catalyst.

    • Step D: Stir at room temperature for 30–60 minutes.

    • Monitoring: Monitor TLC (Hexane:EtOAc 3:1). The product will appear as a new spot with lower Rf and distinct UV activity (conjugation).

  • Work-up (Self-Validating Step):

    • Aqueous Method: The product precipitates as a solid. Filter and wash with cold water.[2] This confirms reaction completion (disappearance of oily aldehyde).

    • Ethanol Method:[3] Concentrate in vacuo. Recrystallize from minimal hot ethanol.

  • Yield Expectation: 85–95%.

Application II: Reductive Amination (C-N Bond Formation)

This is the standard route for generating amine libraries.

Expert Insight: Because catalytic hydrogenation is chemically forbidden (see Section 2), we must use Hydride Donors that are chemoselective for the imine over the isoxazole ring. Sodium Triacetoxyborohydride (STAB) is the reagent of choice.

Workflow Diagram (Reductive Amination)

ReductiveAmination cluster_conditions Reaction Conditions Start This compound Imine Intermediate Imine (Do Not Isolate) Start->Imine Dehydration (-H2O) SideReaction Ring Cleavage (Avoid H2/Pd!) Start->SideReaction If H2/Pd used Amine Primary/Secondary Amine (1.1 equiv) Amine->Imine Product Aminomethyl-isoxazole Product Imine->Product Selective Reduction Reagent NaBH(OAc)3 (1.5 equiv, DCM) Reagent->Product Room Temp, 4-12h Room Temp, 4-12h

Caption: Chemoselective reductive amination workflow preventing isoxazole ring degradation.

Experimental Protocol

Target: Synthesis of N-benzyl-1-(3-ethylisoxazol-5-yl)methanamine.

  • Reagents:

    • Aldehyde (1.0 mmol)

    • Benzylamine (1.1 mmol)

    • Sodium Triacetoxyborohydride (STAB) (1.4 mmol)

    • Acetic Acid (1.0 mmol - promotes imine formation)

    • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Procedure:

    • Step 1 (Imine Formation): Mix aldehyde and amine in DCE (5 mL). Add Acetic Acid.[4] Stir for 30 mins under Argon. Why? Pre-forming the imine ensures the hydride attacks the C=N bond, not the aldehyde.

    • Step 2 (Reduction): Add STAB in one portion. Stir at Room Temp for 4–12 hours.

    • Step 3 (Quench): Add saturated aqueous NaHCO₃. Gas evolution (CO₂) will occur.

  • Purification:

    • Extract with DCM.

    • The basic nitrogen allows purification via SCX (Strong Cation Exchange) cartridges for high-throughput synthesis, or standard flash chromatography (DCM:MeOH).

Advanced Reactivity: The "Ring-Opening" Strategy

While usually avoided, advanced synthesis can intentionally cleave the isoxazole to access 1,3-dicarbonyl equivalents . This is useful for converting the isoxazole into a pyrimidine or pyridine ring later in a sequence.

RingOpening Isoxazole This compound Condition H2 / Pd-C or Mo(CO)6 Isoxazole->Condition Reductive Cleavage Intermediate Vinylogous Amide / Enaminone Condition->Intermediate Target Substituted Pyrimidine (After reaction with amidine) Intermediate->Target + Amidine/Base

Caption: Intentional N-O bond cleavage for scaffold hopping from isoxazole to pyrimidine.

References

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[5][6][7] Current Opinion in Drug Discovery & Development. (General reactivity of isoxazole scaffold).

  • Abdel-Magid, A. F., et al. (1996).[8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[9][10] Journal of Organic Chemistry. [Link] (Standard protocol for STAB reduction).

  • Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[5][6][11] Current Organic Chemistry. (Review covering N-O bond cleavage sensitivity).

Sources

Grignard reaction procedures with 3-ethyl-5-isoxazolecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Synthesis of Secondary Alcohols via Grignard Reaction with 3-ethyl-5-isoxazolecarbaldehyde

Introduction and Strategic Overview

The Grignard reaction stands as a cornerstone of organic synthesis, prized for its efficacy in forming new carbon-carbon bonds.[1][2][3] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in 1912, this organometallic reaction facilitates the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon.[3] The reaction of Grignard reagents with aldehydes is a classic and highly reliable method for synthesizing secondary alcohols.[4][5][6]

This application note provides a detailed protocol and expert guidance for the reaction of various Grignard reagents with this compound. The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its diverse biological activities.[7][8] The successful functionalization of isoxazole-based building blocks is therefore of significant interest to researchers in drug discovery and development.

The primary challenge in this synthesis is achieving chemoselectivity. The Grignard reagent, being a potent nucleophile and a strong base, must selectively attack the aldehyde carbonyl without engaging in side reactions with the isoxazole ring.[5] The isoxazole ring possesses electron-withdrawing properties and a nitrogen atom capable of coordinating with the magnesium center, which can influence reactivity.[9] This protocol is optimized to favor the desired 1,2-addition to the aldehyde by carefully controlling reaction conditions, particularly temperature, to yield the target secondary alcohol efficiently.

Reaction Principle and Mechanism

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of this compound.[4][10] The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic.[2]

The mechanism involves two key stages:

  • Nucleophilic Addition: The Grignard reagent adds across the carbon-oxygen double bond of the aldehyde. This step forms a new carbon-carbon single bond and results in a tetravalent magnesium alkoxide intermediate.[10][11] The reaction is typically conducted in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), which is crucial for stabilizing the Grignard reagent.[11][12]

  • Acidic Work-up: The magnesium alkoxide intermediate is stable until a proton source is introduced. A subsequent acidic work-up step protonates the alkoxide to yield the final secondary alcohol product and water-soluble magnesium salts.[13] A mild acid, such as aqueous ammonium chloride, is often used to quench the reaction to avoid degradation of sensitive functional groups.

Caption: Mechanism of Grignard addition to an aldehyde.

Detailed Experimental Protocol

This protocol describes a general procedure applicable to various Grignard reagents. Strict adherence to anhydrous conditions is paramount for success, as Grignard reagents react readily with protic sources like water.[12]

Materials and Reagents
  • Substrate: this compound

  • Grignard Reagent: e.g., Methylmagnesium bromide (3.0 M in diethyl ether), Phenylmagnesium bromide (1.0 M in THF), etc.

  • Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Extraction Solvent: Ethyl acetate or diethyl ether

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Inert Gas: Argon or Nitrogen

Equipment
  • Three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Reflux condenser, oven-dried

  • Dropping funnel or syringe pump

  • Septa

  • Inert gas line (manifold or balloon)

  • Ice-water bath

  • Separatory funnel

Step-by-Step Procedure

Caption: Experimental workflow for the Grignard reaction.

  • Preparation: Assemble an oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum. Flame-dry the apparatus under a stream of inert gas (Argon or Nitrogen) and allow it to cool to room temperature. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Setup: Dissolve this compound (1.0 eq) in anhydrous THF (or diethyl ether) to a concentration of approximately 0.2 M. Transfer this solution to the reaction flask via cannula or syringe.

  • Reaction Initiation: Cool the flask to 0 °C using an ice-water bath.

  • Grignard Addition: Add the Grignard reagent (1.1-1.2 eq) to the aldehyde solution dropwise via syringe or an addition funnel over 20-30 minutes. Causality Note: Slow, controlled addition at low temperature is critical. It minimizes exothermic events and prevents side reactions, such as enolization of the aldehyde or potential reactions with the isoxazole ring.[5]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.

  • Quenching: While maintaining the temperature at 0 °C, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. Causality Note: Using saturated NH₄Cl is a mild way to protonate the alkoxide and destroy any excess Grignard reagent without the vigorous, and often dangerous, effervescence that would occur with water or strong acid.[9]

  • Work-up and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. If solids are present, they can be dissolved by adding more aqueous NH₄Cl or dilute HCl. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and then with brine (saturated aqueous NaCl). The brine wash helps to remove residual water and break up any emulsions.[14] Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure secondary alcohol.

Data Summary and Expected Outcomes

The choice of Grignard reagent directly determines the structure of the resulting secondary alcohol. The following table provides examples of potential products and typical reaction parameters.

Grignard Reagent (R-MgX)R GroupProduct NameStoichiometry (eq)Temp (°C)Typical Yield (%)
Methylmagnesium Bromide (CH₃MgBr)Methyl1-(3-ethylisoxazol-5-yl)ethanol1.2085-95%
Ethylmagnesium Bromide (CH₃CH₂MgBr)Ethyl1-(3-ethylisoxazol-5-yl)propan-1-ol1.2080-90%
Phenylmagnesium Bromide (C₆H₅MgBr)Phenyl(3-ethylisoxazol-5-yl)(phenyl)methanol1.2075-85%
Vinylmagnesium Bromide (CH₂=CHMgBr)Vinyl1-(3-ethylisoxazol-5-yl)prop-2-en-1-ol1.2070-80%

Yields are estimates and may vary based on experimental scale and purity of reagents.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet glassware, solvents, or reagents. 2. Inactive Grignard reagent (commercial or self-prepared). 3. Poor quality magnesium (oxide layer).1. Ensure all glassware is rigorously oven or flame-dried. Use freshly distilled anhydrous solvents. 2. Titrate the Grignard reagent before use to confirm its concentration. 3. If preparing the reagent, activate magnesium with iodine or 1,2-dibromoethane.[12]
Starting Aldehyde Recovered 1. Insufficient Grignard reagent added. 2. Grignard reagent was quenched by moisture before reacting. 3. Reaction temperature too low, preventing initiation.1. Use a slight excess (1.1-1.2 eq) of Grignard reagent. 2. Re-verify anhydrous setup and solvent quality. 3. Allow the reaction to warm slightly (e.g., to room temp) after addition if no conversion is observed at 0 °C.
Formation of Side Products (e.g., Biphenyl from PhMgBr) 1. Grignard reagent preparation issues. 2. Reaction temperature too high, promoting side reactions.1. Biphenyl is a common byproduct in the formation of phenylmagnesium bromide.[12][15] It can be removed during purification. 2. Maintain strict temperature control during the addition of the Grignard reagent.

References

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Available at: [Link]

  • Open Library Publishing Platform. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Available at: [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. Available at: [Link]

  • Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Available at: [Link]

  • Wikipedia. (n.d.). Grignard reaction. Available at: [Link]

  • Batchelor, K. J., Bowman, W. R., Davies, R. V., Hockley, M. H., & Wilkins, D. J. (1999). Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters. Journal of Chemical Research, (S), 428-429. Available at: [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Available at: [Link]

  • ACS Omega. (2022, February 1). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[4][10] Addition and Oxidative Coupling Reactions. Available at: [Link]

  • ResearchGate. (2025, August 10). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]

  • Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Available at: [Link]

  • Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). 19. The Grignard Reaction. Available at: [Link]

  • Cambridge University Press. (n.d.). Grignard Reaction. Available at: [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

  • ResearchGate. (2026, February 12). (PDF) Grignard Reagents Unlock 3D Nitrogen Heterocycles via Single Carbon Ring Insertion. Available at: [Link]

  • LibreTexts Chemistry. (2024, March 16). 7: The Grignard Reaction (Experiment). Available at: [Link]

  • Bentham Science Publisher. (2020, May 11). Application, Reactivity and Synthesis of Isoxazole Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). A General Synthesis of 4-Isoxazolecarboxylic Esters: Ethyl 3-Ethyl-5-Methyl-4-Isoxazolecarboxylate | Request PDF. Available at: [Link]

  • MDPI. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]

  • Bio-By-Design Publishing. (2024, June 30). Construction of Isoxazole ring: An Overview. Available at: [Link]

  • MDPI. (2024, January 16). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available at: [Link]

  • Biological and Molecular Chemistry. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Available at: [Link]

  • Wikipedia. (n.d.). Isoxazole. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]

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Application Note: Synthesis of (3-ethylisoxazol-5-yl)methanol via Selective Aldehyde Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isoxazole Scaffolds in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in modern drug discovery.[1] Its unique electronic properties and ability to act as a versatile building block have led to its incorporation into a wide array of therapeutic agents.[2][3] Isoxazole derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4] Marketed drugs such as the anticonvulsant Zonisamide and the antibiotic Flucloxacillin feature this core structure, highlighting its clinical significance. The synthesis of functionalized isoxazoles, such as the primary alcohol (3-ethylisoxazol-5-yl)methanol, provides a crucial intermediate for further molecular elaboration, enabling the exploration of structure-activity relationships in drug development programs.[2][5] This document provides a detailed guide to the selective reduction of 3-ethyl-5-isoxazolecarbaldehyde to its corresponding alcohol, a foundational transformation for synthetic and medicinal chemists.

Section 1: Reaction Overview & Mechanistic Considerations

The conversion of an aldehyde to a primary alcohol is a fundamental reduction reaction in organic synthesis.[6] This transformation is most commonly achieved using metal hydride reagents, which serve as a source of the hydride ion (H⁻).[7] The general mechanism involves the nucleophilic attack of the hydride on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation, typically during an aqueous workup, yields the final alcohol product.[7][8]

Two of the most common and practical hydride reagents for this purpose are Sodium Borohydride (NaBH₄) and Lithium Aluminium Hydride (LiAlH₄).[7]

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent, NaBH₄ is particularly well-suited for reducing aldehydes and ketones.[9] It is stable in protic solvents like methanol and ethanol, making it exceptionally user-friendly and safe to handle. Its selectivity ensures that other potentially reducible functional groups, such as esters or amides, remain untouched under standard conditions.[8]

  • Lithium Aluminium Hydride (LiAlH₄): A much more powerful and less selective reducing agent.[10][11] Due to the higher polarity of the Al-H bond compared to the B-H bond, LiAlH₄ reacts vigorously and can reduce a wider range of functional groups, including carboxylic acids, esters, and amides.[11][12] It is highly reactive with water and protic solvents, necessitating the use of anhydrous ethereal solvents (e.g., diethyl ether, THF) and careful handling procedures.[13] While effective, its high reactivity can sometimes lead to undesired side reactions, such as cleavage of the isoxazole ring, although this is more common with certain substitution patterns.[14]

For the specific reduction of this compound, NaBH₄ is the preferred reagent due to its high chemoselectivity for the aldehyde group, operational simplicity, and enhanced safety profile. This guide will primarily focus on the NaBH₄ protocol, which offers a reliable and efficient route to the desired (3-ethylisoxazol-5-yl)methanol.

Section 2: Experimental Protocols

This section details the step-by-step procedure for the synthesis, purification, and characterization of (3-ethylisoxazol-5-yl)methanol.

Protocol 1: Sodium Borohydride Reduction of this compound

This protocol is optimized for safety, efficiency, and high yield on a laboratory scale.

Materials & Equipment:

  • This compound

  • Sodium borohydride (NaBH₄), powder

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Equipment for column chromatography (silica gel, appropriate glassware)

  • NMR tubes and solvents (e.g., CDCl₃)

  • FT-IR spectrometer

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 1.0 eq).

    • Dissolve the aldehyde in methanol (20 mL).

    • Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Reagent Addition:

    • Slowly add sodium borohydride (e.g., 0.3 g, ~1.2 eq) to the cooled solution in small portions over 10 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[6] A suitable eluent system is typically 30-50% ethyl acetate in hexanes. The product alcohol will have a lower Rf value (be more polar) than the starting aldehyde. The reaction is complete when the starting material spot is no longer visible by TLC.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask again in an ice-water bath.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (~15 mL) to decompose any excess NaBH₄.[8]

    • Concentrate the mixture on a rotary evaporator to remove the bulk of the methanol.[6]

    • Transfer the resulting aqueous slurry to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).[15] Causality Note: Multiple extractions ensure efficient recovery of the polar alcohol product from the aqueous phase.

    • Combine the organic layers.

  • Drying and Solvent Removal:

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄).[15] Swirl the flask until the drying agent no longer clumps together.

    • Filter off the Na₂SO₄ and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as a pale oil or solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50%) to isolate the pure (3-ethylisoxazol-5-yl)methanol.

  • Characterization:

    • Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.[5][16][17]

    • Expected FT-IR peaks: A broad absorption in the 3200-3500 cm⁻¹ region corresponding to the O-H stretch of the alcohol is a key indicator of success.[16]

    • Expected ¹H NMR signals: The disappearance of the aldehydic proton signal (~9-10 ppm) and the appearance of a new signal for the CH₂OH group (~4.5-5.0 ppm) and a broad singlet for the OH proton confirm the transformation.[18]

Section 3: Data Summary and Visualization

Comparative Data for Aldehyde Reduction Methods
ParameterProtocol 1: Sodium BorohydrideAlternative: Lithium Aluminium Hydride
Reagent NaBH₄LiAlH₄
Reactivity Mild, ChemoselectiveStrong, Highly Reactive
Solvent Methanol, EthanolAnhydrous THF, Diethyl Ether
Temperature 0 °C to Room Temp0 °C to Reflux
Work-up Aqueous (e.g., NH₄Cl)Careful sequential addition of H₂O, NaOH(aq), H₂O
Safety Relatively safe, handle with standard carePyrophoric, reacts violently with water
Typical Yield >90%Variable, risk of side reactions
General Reaction Scheme

Caption: General scheme for the reduction of this compound.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and isolation of the target alcohol.

References

  • Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. PubMed.[Link]

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.[Link]

  • The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.[Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.[Link]

  • Help: NaBH4 workup advice. Reddit.[Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis.[Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry.[Link]

  • Reductions with Lithium Aluminium Hydride. University of Southampton.[Link]

  • Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Swarthmore College.[Link]

  • Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal.[Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Biological and Molecular Chemistry.[Link]

  • Sodium borohydride reduction of conjugated aldehydes and ketones. ACS Publications.[Link]

  • Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace.[Link]

  • NaBH4 Reduction of Ketone to Alcohol. University of Massachusetts.[Link]

  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal.[Link]

  • Reduction of Some Alkylisoxazoles with Lithium Aluminum Hydride. ResearchGate.[Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications.[Link]

  • Lithium aluminium hydride. Wikipedia.[Link]

  • (3-ethyl-5-methyl-4-isoxazolyl)methanol. ChemSynthesis.[Link]

  • Reduction of Aldehydes and Ketones. Chemistry LibreTexts.[Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.[Link]

  • Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Research Journal of Chemical Sciences.[Link]

  • Synthesis and Characterization of Some New Isoxazole Derivatives. Semantic Scholar.[Link]

  • Preparation method of 3-amino-5-methyl isoxazole.
  • Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. PMC.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethyl-5-isoxazolecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis of 3-ethyl-5-isoxazolecarbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we address common challenges and provide in-depth guidance to help you improve your reaction yields and troubleshoot experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

Low yields and unexpected side products can be a significant source of frustration in organic synthesis. The following table outlines common problems encountered during the synthesis of this compound, their probable causes, and actionable solutions based on established chemical principles.

Issue Potential Cause(s) Recommended Solutions & Scientific Rationale
Low or No Product Yield 1. Inefficient Vilsmeier Reagent Formation: The Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a weak electrophile.[1][2] Its formation and reactivity are highly dependent on reaction conditions. 2. Low Reactivity of 3-Ethylisoxazole: The isoxazole ring is an electron-rich heterocycle, but its reactivity can be influenced by substituents. The ethyl group at the 3-position may not be sufficiently activating for the formylation to proceed efficiently. 3. Decomposition of Starting Material or Product: Isoxazole rings can be sensitive to harsh reaction conditions, such as high temperatures or strong acids, leading to degradation.[3]1. Optimize Vilsmeier Reagent Formation: - Ensure Anhydrous Conditions: Water will rapidly quench the Vilsmeier reagent. Use freshly distilled solvents and dry glassware. - Control Temperature: The formation of the Vilsmeier reagent is often performed at 0 °C to control the exothermic reaction between DMF and POCl₃.[1] 2. Enhance Electrophilic Aromatic Substitution: - Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature to favor the formylation of the less reactive 3-ethylisoxazole. Monitor the reaction progress by TLC or LC-MS to avoid product degradation.[3] 3. Ensure Product and Reactant Stability: - Controlled Work-up: Perform the hydrolysis of the iminium intermediate at low temperatures (e.g., 0 °C) to minimize side reactions.[1]
Formation of Multiple Products/Isomers 1. Lack of Regioselectivity: While formylation of 3-substituted isoxazoles is expected to occur at the 5-position due to electronic effects, some substitution at the 4-position can occur. 2. Side Reactions of the Vilsmeier Reagent: The Vilsmeier reagent can react with other functional groups if present in the starting material or solvent.1. Improve Regioselectivity: - Modify Reaction Conditions: Lowering the reaction temperature can sometimes improve regioselectivity. 2. Minimize Side Reactions: - Choice of Solvent: Use an inert solvent that does not react with the Vilsmeier reagent. Dichloromethane or DMF itself are common choices.[1]
Difficult Product Purification 1. Co-elution of Starting Material and Product: 3-Ethylisoxazole and the aldehyde product may have similar polarities, making separation by column chromatography challenging. 2. Presence of Polar Impurities: The hydrolysis step can introduce inorganic salts that may complicate extraction and purification.1. Optimize Chromatography: - Solvent System Screening: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation on a silica gel column. - Alternative Purification Methods: Consider recrystallization or distillation if the product is a solid or a liquid with a suitable boiling point.[4] 2. Thorough Work-up: - Aqueous Washes: Wash the organic layer thoroughly with water and brine to remove water-soluble impurities before drying and concentrating.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method for the synthesis of this compound is the Vilsmeier-Haack reaction.[6] This reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound, in this case, 3-ethylisoxazole, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2][6]

The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which then acts as an electrophile in an electrophilic aromatic substitution reaction with the 3-ethylisoxazole.[1][6] The resulting iminium ion is subsequently hydrolyzed during the work-up to yield the desired aldehyde.[1][6]

Q2: My Vilsmeier-Haack reaction is giving a very low yield. What are the critical parameters to check?

Several factors can contribute to low yields in a Vilsmeier-Haack reaction. Here’s a checklist of critical parameters to review:

  • Reagent Quality: Ensure that the DMF and POCl₃ are of high purity and, most importantly, anhydrous. The Vilsmeier reagent is highly reactive towards water.

  • Stoichiometry: The molar ratio of the formylating agents to the substrate is crucial. Typically, a slight excess of the Vilsmeier reagent is used.

  • Temperature Control: The initial formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic and should be performed at a low temperature (e.g., 0 °C) to prevent degradation.[1] The subsequent formylation step may require heating, but the temperature should be carefully optimized to avoid decomposition of the starting material or product.

  • Reaction Time: The formylation of less reactive substrates may require longer reaction times. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3]

  • Work-up Procedure: The hydrolysis of the intermediate iminium salt should be performed carefully, usually by pouring the reaction mixture onto ice or a cold aqueous solution of a base like sodium acetate or sodium bicarbonate.[1] This helps to control the exothermicity of the hydrolysis and minimize side reactions.

Q3: Are there alternative methods to the Vilsmeier-Haack reaction for this synthesis?

While the Vilsmeier-Haack reaction is a common approach, other synthetic strategies can be employed, although they may be more multi-step. One potential alternative involves the oxidation of a corresponding alcohol, 3-ethyl-5-(hydroxymethyl)isoxazole. This alcohol precursor would first need to be synthesized, for example, through the reduction of a corresponding ester, ethyl 3-ethylisoxazole-5-carboxylate. The subsequent oxidation of the alcohol to the aldehyde can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.

Another approach could involve the functionalization of a pre-existing isoxazole ring. For instance, if 3-ethyl-5-bromoisoxazole is available, a lithium-halogen exchange followed by quenching with a formylating agent like DMF could yield the desired aldehyde. However, the availability of the starting materials and the overall efficiency of these multi-step sequences need to be considered.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Ethylisoxazole

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • 3-Ethylisoxazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.

  • Addition of 3-Ethylisoxazole: Dissolve 3-ethylisoxazole (1.0 equivalent) in anhydrous DCM and add it to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-45 °C) for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a stirred solution of sodium acetate (5.0 equivalents) in water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound via the Vilsmeier-Haack reaction.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation cluster_2 Hydrolysis & Purification DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier 0 °C POCl3 POCl3 POCl3->Vilsmeier Iminium Iminium Intermediate Vilsmeier->Iminium Ethylisoxazole 3-Ethylisoxazole Ethylisoxazole->Iminium Reflux Hydrolysis Hydrolysis (aq. NaOAc) Iminium->Hydrolysis Aldehyde This compound Hydrolysis->Aldehyde Purification Purification (Column Chromatography) Aldehyde->Purification

Caption: Workflow for the synthesis of this compound.

References

  • Benchchem. Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Indian Journal of Chemistry. A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. 2022.
  • Benchchem. Overcoming low reactivity of precursors in isoxazole synthesis.
  • Konkala, et al. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. 2017.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. 2024.
  • Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester.
  • Benchchem. Technical Support Center: Ethyl 3-hydroxyisoxazole-5-carboxylate Purification.
  • RSC Publishing. Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti-cancer agents. 2021.
  • NROChemistry. Vilsmeier-Haack Reaction.
  • Ghogare, R. S., Patankar-Jain, K., & Momin, S. A. H. Green and three-component synthesis of isoxazolones using natural sunlight and investigating their antibacterial activity. Letters in Organic Chemistry, 18(2), 83-87. 2021.
  • Chemistry Steps. Vilsmeier-Haack Reaction. 2023.
  • Rasayn Academy. VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube. 2022.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • ChemicalBook. 3-ethylisoxazole-5-carboxylic acid synthesis.
  • ResearchGate. A General Synthesis of 4-Isoxazolecarboxylic Esters: Ethyl 3-Ethyl-5-Methyl-4-Isoxazolecarboxylate.
  • ECHEMI. 21080-81-9, 3-Isoxazolecarboxylic acid, 5-cyclopropyl-, ethyl ester Formula.
  • Mishra, et al. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. 2021.
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. PMC.
  • RSC Publishing. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. 2026.
  • Wikipedia. Vilsmeier–Haack reaction.

Sources

Technical Support Center: 3-Ethyl-5-isoxazolecarbaldehyde Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISOX-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Overcoming aqueous solubility limits for 3-ethyl-5-isoxazolecarbaldehyde (CAS: 96791-23-4)

Executive Summary

This compound presents a classic "brick dust" challenge in aqueous media. While the isoxazole ring and aldehyde moiety are polar, the lipophilic ethyl group and the aromatic pi-stacking of the heterocycle significantly reduce the thermodynamic solubility in water (typically <0.5 mg/mL).

This guide provides three tiered solutions ranging from simple cosolvent additions to advanced supramolecular complexation.

Critical Warning: Do NOT attempt to dissolve this compound in amine-based buffers (Tris, Glycine) without reading Section 4. The aldehyde group is highly reactive toward primary amines, leading to Schiff base formation and experimental artifacts.

Module 1: Diagnostic & Decision Matrix

Before selecting a protocol, determine your end-use case. The "correct" solubility method depends entirely on whether you are performing chemical synthesis or biological assays.

SolubilityDecisionTree Start Start: Define End Use BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis (Reaction/Purification) Start->Synthesis ToxicityCheck Is DMSO/Ethanol tolerated by cells? BioAssay->ToxicityCheck Purification Need to purify/extract from organic layer? Synthesis->Purification Cosolvent Protocol A: Cosolvent System (DMSO/PEG400) ToxicityCheck->Cosolvent Yes (>0.1%) Cyclodextrin Protocol B: HP-β-CD Complexation (No organic solvent) ToxicityCheck->Cyclodextrin No (Sensitive Cells) Bisulfite Protocol C: Bisulfite Adduct (Reversible Solubilization) Purification->Bisulfite Yes (Aqueous Phase) OrganicSolv Standard Organic Solvents (DCM, EtOAc, MeOH) Purification->OrganicSolv No (Homogeneous)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Module 2: Cosolvent Systems (Standard Protocol)

For most in vitro biochemical assays where low concentrations (<100 µM) are required, a cosolvent system is the most efficient approach.

The Mechanism

Water is a high-dielectric solvent that struggles to solvate the hydrophobic ethyl-isoxazole core. By introducing a solvent with a lower dielectric constant but high dipole moment (like DMSO), you disrupt the water lattice and provide a solvation shell for the aromatic ring.

Recommended Solvent Compatibility Table
SolventSolubility RatingBiological Limit (Typical)Notes
DMSO High (>50 mg/mL)0.1% - 0.5% (v/v)Best Choice. High boiling point; freezes at 19°C.
Ethanol Moderate1.0% - 2.0% (v/v)Volatile; evaporation alters concentration over time.
PEG 400 Moderate/High1.0% - 5.0% (v/v)Good for animal dosing; viscous.
Water/PBS Very LowN/APrecipitates immediately without help.
Protocol A: The "Stock-and-Drop" Method
  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 100 mM . (Note: Sonicate for 30s if visible particles remain).

  • Intermediate Dilution (Critical Step): Do not pipette 100 mM stock directly into the assay buffer. This causes "shock precipitation" (local high concentration).

    • Dilute the stock 1:10 in pure Ethanol or PEG400 first.

  • Final Addition: Add the intermediate solution to your aqueous buffer while vortexing rapidly.

    • Target: Final DMSO concentration < 1%.

Module 3: Advanced Formulation (Cyclodextrins)

If your cells are sensitive to DMSO, or you need higher concentrations for animal studies (e.g., IP injection), you must use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

The Mechanism

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity.[1][2][3] The this compound molecule fits inside the cavity (host-guest complex), shielding the hydrophobic ethyl group from water while the CD's hydroxyl groups interact with the bulk solvent.

Protocol B: HP-β-CD Complexation
  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline. Stir until clear.

  • Compound Addition: Add the isoxazole aldehyde powder slowly to the CD solution.

    • Note: This process is slow.

  • Energy Input: Sonicate the mixture for 20 minutes or stir overnight at room temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any uncomplexed solid.

  • Validation: Check absorbance at the compound's

    
     (approx 250-270 nm) to confirm concentration.
    

Module 4: Chemical Handling (The Bisulfite Trick)

Scenario: You are synthesizing the compound and need to extract it from a messy organic reaction mixture into water.

The Mechanism

Aldehydes react reversibly with sodium bisulfite (


) to form a water-soluble 

-hydroxy sulfonate adduct. This allows you to pull the molecule into the water phase, wash away organic impurities, and then regenerate the aldehyde.

BisulfiteMechanism Aldehyde R-CHO (Organic Soluble) Adduct R-CH(OH)-SO3(-) Na(+) (Water Soluble Salt) Aldehyde->Adduct Addition Bisulfite NaHSO3 (Aqueous) Bisulfite->Adduct Regen Base/Acid (Regeneration) Adduct->Regen pH Adjustment Regen->Aldehyde Recovery

Figure 2: Reversible formation of the bisulfite adduct for purification or temporary solubilization.

Protocol C: Bisulfite Extraction
  • Extraction: Shake your organic layer (containing the isoxazole) with a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) .

  • Phase Separation: The isoxazole-bisulfite adduct will migrate to the aqueous layer . Discard the organic layer (which contains impurities).

  • Regeneration: Add Sodium Carbonate (

    
    ) or dilute acid to the aqueous layer to shift the equilibrium back.
    
  • Recovery: The free aldehyde will precipitate or oil out. Extract it back into a clean organic solvent (e.g., Ethyl Acetate).

Troubleshooting & FAQ

Q: I dissolved the compound in Tris buffer and it turned yellow/brown. Is it soluble? A: No, it has reacted. Aldehydes react with primary amines (like Tris, Glycine, or Lysine residues) to form Schiff Bases (imines).

  • Solution: Use amine-free buffers such as PBS, HEPES, or MOPS for this compound.

Q: My stock solution in DMSO froze and now has crystals that won't redissolve. A: DMSO freezes at 18.5°C. When it thaws, a "concentration gradient" can form, causing super-saturation at the bottom.

  • Solution: Warm the vial to 37°C and vortex vigorously. Do not use until the solution is perfectly clear.

Q: Can I use this compound in cell culture for >24 hours? A: Aldehydes are prone to oxidation (forming the carboxylic acid) in aerobic media.

  • Solution: Refresh the media with fresh compound every 12 hours, or include an antioxidant if it does not interfere with your specific assay.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.
  • PubChem. (2025).[4][5] Isoxazole Derivatives Physical Properties. National Library of Medicine.

  • Betterton, E. A., & Hoffmann, M. R. (1988). Kinetics, mechanism, and thermodynamics of the formation of the bisulfite-aldehyde adduct. The Journal of Physical Chemistry.

Sources

Technical Support Hub: Minimizing Side Reactions in Isoxazole Aldehyde Condensations

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Stability-Reactivity Paradox

Isoxazole aldehydes (particularly isoxazole-4-carbaldehyde) present a unique synthetic challenge. You are balancing the high electrophilicity of the aldehyde—required for condensation—against the fragility of the N-O bond , which is prone to cleavage under the very basic conditions often used to drive these reactions.

The Golden Rule: Never use unbuffered strong bases (NaOH, KOH, NaOEt) with isoxazole aldehydes. The electron-withdrawing aldehyde group at the 4-position significantly increases the acidity of the ring protons (if present) and the susceptibility of the ring to nucleophilic attack, leading to rapid ring opening (the "Kemp elimination" type pathway) or Cannizzaro disproportionation.

Diagnostic Hub: Troubleshooting Your Reaction

Use this triage matrix to identify the root cause of your reaction failure.

Symptom Probable Cause The Mechanism Corrective Action
Black/Tarry Mixture Ring Opening (Base-Catalyzed) Strong base attacks the isoxazole ring (usually C5), cleaving the N-O bond to form reactive nitriles and enaminones, which polymerize.Switch Catalyst: Use a buffered amine system (Piperidine/AcOH) or a Lewis acid surrogate (EDDA). Avoid hydroxide bases.
Low Yield + Carboxylic Acid Byproduct Cannizzaro Reaction In the absence of

-protons, strong base causes disproportionation of the aldehyde into isoxazole-alcohol and isoxazole-carboxylic acid.
Exclude Water/Strong Base: Use anhydrous conditions with amine catalysts. Ensure the active methylene partner is present in slight excess.
Product Decomposes on Column Acid Sensitivity The isoxazole product (especially if it contains an electron-rich alkene) hydrolyzes on acidic silica.Neutralize Silica: Pre-treat silica gel with 1% Et3N/Hexanes. Use Alumina (neutral) or reverse-phase chromatography.
Starting Material Stalled Reversible Equilibrium Knoevenagel/Aldol condensations are reversible. Water accumulation pushes the equilibrium back to reactants.Water Removal: Add molecular sieves (3Å or 4Å) directly to the reaction or use a Dean-Stark trap (if refluxing in toluene).

Technical Deep Dive: The "Danger Zone" Mechanisms

Q1: Why exactly does the isoxazole ring open?

The isoxazole ring is a latent 1,3-dicarbonyl equivalent masked by an N-O bond. The bond energy of N-O (~222 kJ/mol) is significantly lower than C-C or C-N bonds.

When you attach an electron-withdrawing group (EWG) like an aldehyde (-CHO) to position 4, you pull electron density out of the ring. This makes C5 highly electrophilic.

  • Scenario A (Strong Base/Nucleophile): A hard nucleophile (OH⁻, OEt⁻) attacks C5. The tetrahedral intermediate collapses, breaking the weak N-O bond. The result is often a

    
    -amino acrylnitrile or similar fragmentation product.
    
  • Scenario B (Deprotonation): If C3 or C5 has a proton, strong bases deprotonate the ring, leading to immediate fragmentation into a nitrile and a ketone enolate.

Q2: What is the "Safe Zone" for pH?

You must operate in a weakly basic to neutral window (pH 7–9 equivalent).

  • Recommended: Piperidine + Acetic Acid (1:1 ratio), Ammonium Acetate, or EDDA (Ethylenediammonium diacetate).

  • Avoid: NaOH, KOH, NaH, LDA, or neat Triethylamine (too nucleophilic/basic without buffering).

Q3: Can I use microwave irradiation?

Yes, but with caution. Microwave heating accelerates the desired condensation and the side reactions.

  • Guidance: Use lower temperatures (50–80°C) and shorter times (5–15 min) compared to conventional heating. Always use a buffered catalyst system in the microwave.

Visualizing the Pathway

The following diagram illustrates the decision process and the mechanistic risks involved in selecting reaction conditions.

IsoxazoleCondensation Start Isoxazole-4-Carbaldehyde + Active Methylene BaseChoice Select Base/Catalyst Start->BaseChoice StrongBase Strong Base (NaOH, KOH, NaOEt) BaseChoice->StrongBase High pKa / Nucleophilic WeakBase Buffered/Weak Base (Piperidine/AcOH, EDDA) BaseChoice->WeakBase Buffered / Mild RingAttack Nucleophilic Attack at C5 or Deprotonation StrongBase->RingAttack Major Pathway Cannizzaro Cannizzaro Disproportionation StrongBase->Cannizzaro Competing Pathway Condensation Knoevenagel/Aldol Condensation WeakBase->Condensation Controlled Activation RingOpen Ring Opening (N-O Cleavage) RingAttack->RingOpen Byproducts Nitriles, Tars, Acids/Alcohols Cannizzaro->Byproducts Target Target Alkene (High Yield) Condensation->Target RingOpen->Byproducts

Caption: Decision tree highlighting the critical divergence between successful condensation (Green path) and ring destruction (Red path) based on catalyst selection.

Validated Protocol: Knoevenagel Condensation

This protocol uses EDDA (Ethylenediammonium diacetate) , a mild, dual-activation catalyst that buffers the reaction, preventing ring opening while activating the aldehyde.

Materials:
  • Substrate: Isoxazole-4-carbaldehyde (1.0 equiv)

  • Nucleophile: Active methylene compound (e.g., Malononitrile, 1.1 equiv)

  • Catalyst: EDDA (5–10 mol%) or Piperidine/Acetic Acid (10 mol% each)

  • Solvent: Ethanol (Anhydrous) or Acetonitrile

  • Drying Agent: 3Å Molecular Sieves (Optional but recommended)

Step-by-Step Methodology:
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the Isoxazole-4-carbaldehyde (1.0 mmol) in anhydrous Ethanol (5 mL).

  • Addition: Add the Active Methylene Compound (1.1 mmol).

  • Catalyst Loading:

    • Option A (Preferred): Add EDDA (10 mg, ~0.05 mmol).

    • Option B: Add Piperidine (10 µL) followed immediately by Glacial Acetic Acid (6 µL). Note: The acid buffers the base, mitigating nucleophilic attack on the ring.

  • Reaction:

    • Stir at Room Temperature for 30 minutes. Monitor by TLC.[1][2]

    • If sluggish: Heat to 50°C. Do not reflux unless necessary, as thermal stress stresses the N-O bond.

  • Workup (Precipitation Method):

    • Cool the mixture to 0°C. The product often precipitates out.

    • Filter the solid and wash with cold ethanol/water (1:1).

  • Workup (Extraction Method):

    • If no precipitate, remove solvent in vacuo.

    • Redissolve in EtOAc, wash with saturated NH₄Cl (mildly acidic wash removes residual amine without hydrolyzing the ring).

    • Dry over Na₂SO₄ and concentrate.[2]

References

  • Cannizzaro Reaction Mechanism & Scope. Chemistry LibreTexts. (2023).[3][4][5] [Link]

  • Optimization Conditions of Knoevenagel Condensation Reactions. ResearchGate / Journal of Chemical and Pharmaceutical Research. (2022). [Link]

  • Synthetic Applications of the Cannizzaro Reaction. National Institutes of Health (PMC). (2024).[3][6] [Link]

  • Isoxazole Synthesis and Reactivity. Organic Chemistry Portal. (2024).[3][6] [Link]

Sources

Stability of 3-ethyl-5-isoxazolecarbaldehyde under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for 3-ethyl-5-isoxazolecarbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. While this compound is a valuable synthon, its reactivity, particularly the stability of the isoxazole ring under basic conditions, presents unique challenges. The labile N-O bond, a key feature of the isoxazole scaffold, can be prone to cleavage, leading to undesired side reactions, low yields, and complex product mixtures.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these challenges, ensuring the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: My reaction involving this compound and a base is resulting in a low yield and a complex mixture of byproducts. What is happening?

A1: This is a common issue stemming from the inherent reactivity of the isoxazole ring under basic conditions. The primary cause is likely a base-mediated ring-opening reaction.[2] Unlike 3-unsubstituted isoxazoles, where deprotonation at C3 initiates cleavage, the mechanism for 3-alkyl-substituted isoxazoles involves nucleophilic attack by the base (e.g., hydroxide) on the ring, typically at the C5 position, facilitated by the electron-withdrawing aldehyde group. This initiates a cascade that cleaves the weak N-O bond, leading to various degradation products, such as β-keto nitriles or other rearranged species. Concurrently, the aldehyde functional group itself can participate in base-catalyzed side reactions like self-condensation.

Q2: What is the proposed degradation pathway for this compound under strong basic conditions?

A2: The degradation is initiated by the nucleophilic attack of a hydroxide ion at the C5 carbon, which bears the electron-withdrawing aldehyde. This leads to the formation of a transient intermediate, followed by the cleavage of the vulnerable N-O bond. The resulting open-chain species can then undergo further rearrangement and reactions.

Below is a diagram illustrating a plausible degradation mechanism.

G sub This compound int1 Tetrahedral Intermediate (Attack at C5) sub->int1 base Base (e.g., OH⁻) base->sub Nucleophilic Attack int2 Ring-Opened Intermediate (N-O Bond Cleavage) int1->int2 Ring Cleavage prod1 β-Keto Nitrile Derivative int2->prod1 Rearrangement prod2 Other Degradation Products int2->prod2

Caption: Plausible degradation pathway under basic conditions.

Q3: Which bases are recommended for reactions with this compound, and which should be avoided?

A3: The choice of base is critical.

  • Recommended: Mild, non-nucleophilic organic bases (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) or mild inorganic bases (e.g., sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃)). These are generally sufficient to catalyze reactions at the aldehyde (like Wittig or Knoevenagel reactions) without aggressively attacking the isoxazole ring.

  • Use with Caution: Stronger bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and alkoxides (e.g., NaOMe, NaOEt) should be used with extreme care.[3] If they are necessary, the reaction should be performed at low temperatures (-20 °C to 0 °C) with slow addition of the base and careful monitoring.

  • Avoid: Very strong, sterically unhindered bases like lithium diisopropylamide (LDA) at elevated temperatures, as they can deprotonate the C4 position, leading to a different set of side reactions.

Q4: How can I monitor the stability of this compound in my reaction medium?

A4: The most reliable method is time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Set up a control experiment containing the compound and your solvent/base system (without the other reactants) and take aliquots at regular intervals (e.g., 0, 15 min, 30 min, 1 hr, 4 hr). This will allow you to quantify the rate of degradation under your specific conditions. See the detailed protocol in the "Experimental Protocols" section below.

Troubleshooting Guide

This guide addresses specific experimental issues in a problem-solution format.

Symptom / Observation Potential Cause(s) Recommended Action(s)
Reaction mixture turns dark brown or black after adding base. 1. Ring Degradation: The isoxazole ring is likely undergoing extensive decomposition.[2][4]2. Aldehyde Polymerization: Base-catalyzed self-condensation or polymerization of the aldehyde.1. Lower the Temperature: Immediately cool the reaction to 0 °C or below before and during base addition.2. Switch to a Milder Base: Replace strong bases (NaOH, KOH) with weaker ones (TEA, K₂CO₃).3. Use a Different Solvent: Aprotic solvents may suppress certain degradation pathways.
TLC/LC-MS shows consumption of starting material but no desired product peak. 1. Complete Degradation: The compound has fully degraded into smaller, more polar fragments that may not be easily detectable or may remain at the baseline/void volume.2. Formation of Volatile Byproducts: Degradation products may have been lost during workup or analysis.1. Re-run the reaction at a significantly lower temperature. 2. Analyze an aliquot of the reaction mixture directly (after quenching) without a full workup to see the crude product profile.3. Perform a stability study (see Protocol 1) to determine the compound's half-life in the reaction medium.
¹H NMR of the isolated product is missing the aldehyde proton (~9.9-10.1 ppm) and/or the isoxazole C4-H proton (~6.5-6.8 ppm). 1. Ring Opening: The isoxazole ring structure has been destroyed. The absence of the C4-H is a definitive indicator of ring cleavage.[1][5]2. Aldehyde Reaction: The aldehyde has reacted, but the ring has also opened, preventing the formation of the desired product.1. Acquire a ²D NMR (HSQC/HMBC) to identify the fragments and deduce the structure of the main byproduct. This will confirm the degradation pathway.2. Redesign the synthesis: Consider protecting the aldehyde, performing the base-sensitive step, and then deprotecting. Alternatively, explore non-basic reaction conditions.
Yield is inconsistent between batches. 1. Base Quality/Concentration: The strength or water content of the base may vary.2. Rate of Addition: Inconsistent rates of adding the base or substrate can create localized "hot spots" of high concentration, accelerating degradation.3. Temperature Fluctuations: Poor temperature control can lead to variable degradation rates.1. Use a freshly opened bottle of base or titrate it before use. 2. Employ a syringe pump for slow, controlled addition of the base or substrate solution.3. Use a cryostat or a well-maintained ice/salt bath for precise temperature control.

Data & Stability Summary

The following table provides an illustrative summary of the stability of this compound under various common basic conditions. Note: These are representative values based on general isoxazole chemistry and should be experimentally verified for your specific system.

BaseSolventTemperature (°C)ObservationStability Recommendation
Triethylamine (TEA)Dichloromethane (DCM)25>95% remains after 24hExcellent
K₂CO₃Acetonitrile (ACN)25~90% remains after 8hGood
1M NaOH (aq)Tetrahydrofuran (THF)25<10% remains after 1hVery Poor - Avoid
1M NaOH (aq)Tetrahydrofuran (THF)0~50% remains after 1hPoor - Use with Caution
NaHDimethylformamide (DMF)25Rapid decompositionVery Poor - Avoid

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment

This protocol provides a self-validating method to quantify the stability of this compound under your proposed reaction conditions.

Objective: To determine the degradation rate of the substrate in the presence of a base over time.

Materials:

  • This compound

  • Proposed solvent (e.g., THF, ACN)

  • Proposed base (e.g., TEA, K₂CO₃, NaOH)

  • Internal standard (e.g., naphthalene, biphenyl - choose a stable, non-reactive compound with a distinct retention time)

  • HPLC system with a C18 column

  • Class A volumetric flasks and pipettes

Procedure:

  • Prepare Stock Solutions:

    • Substrate Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10.0 mL of solvent.

    • Internal Standard (IS) Stock (1 mg/mL): Accurately weigh 10 mg of the internal standard and dissolve in 10.0 mL of solvent.

  • Set up Reaction Vials:

    • Test Vial: In a clean vial, add 4.5 mL of solvent, 0.5 mL of the Substrate Stock solution, and 0.5 mL of the IS Stock solution.

    • Control Vial: In a separate vial, prepare an identical mixture but add pure solvent instead of the base solution in the next step.

  • Initiate the Experiment:

    • Equilibrate both vials to the desired reaction temperature (e.g., 25 °C).

    • At time t=0, add the desired amount of base (e.g., 1.1 equivalents) to the Test Vial . Add an equivalent volume of pure solvent to the Control Vial . Mix thoroughly.

  • Time-Point Sampling:

    • Immediately withdraw a 100 µL aliquot from each vial (t=0). Quench by diluting into 900 µL of the HPLC mobile phase (this stops the reaction).

    • Repeat the sampling at regular intervals (e.g., 15 min, 30 min, 60 min, 120 min, 240 min).

  • HPLC Analysis:

    • Analyze all quenched samples by HPLC.

    • Calculate the peak area ratio of the substrate to the internal standard for each time point.

  • Data Interpretation:

    • The peak area ratio in the Control Vial should remain constant, confirming the stability of the compound in the solvent.

    • A decrease in the peak area ratio in the Test Vial over time indicates degradation. Plot this ratio against time to determine the degradation kinetics.

G prep Prepare Stock Solutions (Substrate & Internal Std.) setup Set up Vials (Test & Control) prep->setup initiate Add Base (Test) & Solvent (Control) at t=0 setup->initiate sample Sample at Time Points (0, 15, 30, 60 min...) initiate->sample quench Quench Aliquots in Mobile Phase sample->quench analyze Analyze by HPLC quench->analyze interpret Calculate Peak Area Ratios & Plot vs. Time analyze->interpret

Caption: Workflow for HPLC-based stability monitoring.

References

  • ResearchGate. Proposed mechanism for ring‐opening and isomerization reactions of substrate 1. Available at: [Link]

  • Semantic Scholar. Isoxazoles. 10. Degradation and enolization kinetics of 4-aminoisoxazolyl-1,2-naphthoquinone in basic aqueous solution. Available at: [Link]

  • MDPI. Construction of Isoxazole ring: An Overview. Available at: [Link]

  • J-STAGE. synthetic reactions using isoxazole compounds. Available at: [Link]

  • ACS Publications. Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Available at: [Link]

  • PubMed. Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. Available at: [Link]

  • USDA ARS. Degradation of Isoxaflutole (Balance) Herbicide by Hypochlorite in Tap Water. Available at: [Link]

  • PMC. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Available at: [Link]

  • ResearchGate. Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. Available at: [Link]

  • ResearchGate. A General Synthesis of 4-Isoxazolecarboxylic Esters: Ethyl 3-Ethyl-5-Methyl-4-Isoxazolecarboxylate. Available at: [Link]

Sources

Troubleshooting low reactivity of steric hindered isoxazole aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity of Sterically Hindered Isoxazole Aldehydes Document ID: ISOX-TRBL-042 Status: Active

Executive Summary: The Steric-Electronic Paradox

User Query: "My 3,5-disubstituted isoxazole-4-carbaldehyde is showing <10% conversion in standard condensation reactions. The aldehyde proton is visible in NMR, but nucleophiles won't attack. Why?"

The Scientist's Diagnosis: You are likely facing a Steric-Electronic Conflict .

  • Electronic: The isoxazole ring is electron-deficient, theoretically making the C4-formyl group more electrophilic and reactive.

  • Steric: However, substituents at the C3 and C5 positions (especially phenyl, tert-butyl, or adamantyl groups) create a "cone of protection." This physically blocks the Bürgi-Dunitz trajectory (the 107° angle required for nucleophilic attack).

When sterics dominate, standard thermodynamic conditions (reflux in EtOH) fail because the transition state energy is too high. You must switch to Kinetic Activation (Lewis Acids) or High-Energy inputs (Microwave).

Diagnostic Workflow

Before altering your synthesis, identify the specific failure mode using this decision matrix.

DiagnosticFlow Start START: Low Conversion of Isoxazole Aldehyde CheckNMR 1. Check 1H NMR Is the Aldehyde Peak Intact? Start->CheckNMR RingOpen CRITICAL FAILURE: Isoxazole Ring Cleavage (N-O bond broken) CheckNMR->RingOpen No (New broad NH/OH peaks) StericCheck 2. Assess Steric Bulk Are C3/C5 groups > Methyl? CheckNMR->StericCheck Yes (CHO peak ~9-10ppm) PathA Path A: Nucleophilic Attack (Imine/Oxime Formation) StericCheck->PathA Condensation PathB Path B: Redox Reactions (Oxidation/Reduction) StericCheck->PathB Redox SolA SOLUTION: Ti(OEt)4 Dehydration or Microwave PathA->SolA SolB SOLUTION: Pinnick Oxidation (Ox) or Luche Reduction (Red) PathB->SolB

Figure 1: Diagnostic decision tree for isolating reactivity issues in isoxazole aldehydes.

Troubleshooting Condensation Reactions (Imine/Oxime Formation)

The Issue: Standard Dean-Stark or molecular sieve protocols fail to drive the reaction to completion due to the reversibility of imine formation and the high energy barrier imposed by steric hindrance.

The Solution: Titanium(IV) Ethoxide [Ti(OEt)₄] Mediated Condensation. Ti(OEt)₄ acts as a dual-function reagent:

  • Lewis Acid: Coordinates to the carbonyl oxygen, lowering the LUMO energy and making the carbon more susceptible to attack.

  • Water Scavenger: Irreversibly reacts with the water byproduct to form TiO₂, driving the equilibrium forward (Le Chatelier’s principle).

Protocol: Ti(OEt)₄ Mediated Imine Formation

Valid for: Sterically hindered isoxazole aldehydes reacting with amines/sulfinamides.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve isoxazole aldehyde (1.0 equiv) in anhydrous THF (0.2 M).

  • Addition: Add the amine (1.1–1.5 equiv).

  • Activation: Add Ti(OEt)₄ (2.0–3.0 equiv) dropwise. Note: The solution often turns yellow/orange upon complexation.

  • Reaction: Stir at 60–75°C (reflux) for 6–12 hours. Monitor by TLC/LCMS.

  • Workup (Critical):

    • Cool to RT.

    • Pour into brine/EtOAc.

    • Filtration: A thick white precipitate (TiO₂) will form. Filter through a Celite pad to prevent emulsion.

    • Concentrate filtrate to obtain the crude imine.

Why this works (Mechanism):

TiMechanism Aldehyde Hindered Aldehyde Complex Activated Complex Aldehyde->Complex Coordination Ti Ti(OEt)4 (Lewis Acid) Ti->Complex Product Imine + TiO2 (Solid) Complex->Product Attack & Dehydration Amine Amine (Nucleophile) Amine->Product

Figure 2: Titanium(IV) activates the carbonyl (Kinetic) and scavenges water (Thermodynamic).

Troubleshooting Oxidation (Aldehyde → Carboxylic Acid)

The Issue: Strong oxidants like Potassium Permanganate (KMnO₄) or Jones Reagent (CrO₃/H₂SO₄) are too harsh. They often cause oxidative cleavage of the isoxazole ring or fail to penetrate the steric bulk.

The Solution: Pinnick Oxidation (NaClO₂ / NaH₂PO₄) . This radical-free, mild oxidation is tolerant of sterics because the active species (chlorous acid) is small and highly reactive.

FAQ: Why did my Pinnick oxidation yield chlorinated byproducts?

  • Cause: The reaction generates Hypochlorous Acid (HOCl) as a byproduct.[1][2] In electron-rich isoxazoles, HOCl can chlorinate the ring or side chains.

  • Fix: You must use a scavenger. 2-Methyl-2-butene (isoamylene) or Resorcinol is required to quench HOCl.[3]

Protocol: Scavenger-Assisted Pinnick Oxidation
  • Dissolve aldehyde (1 equiv) in t-BuOH/Water (3:1) .

  • Add 2-Methyl-2-butene (10–20 equiv) . Do not skimp on this.

  • Add NaH₂PO₄ (buffer, 2 equiv).

  • Add NaClO₂ (sodium chlorite, 1.5–2.0 equiv) slowly at 0°C.

  • Warm to RT. The yellow color indicates active ClO₂⁻ species.

Critical Warning: Reduction & Ring Stability

The Issue: Users often attempt to reduce the aldehyde to an alcohol using standard conditions, resulting in ring destruction. The isoxazole N-O bond is the "weak link" (Bond Dissociation Energy ~55 kcal/mol).

Reagent Compatibility Matrix:

ReagentOutcome on Isoxazole AldehydeRisk LevelNotes
H₂ / Pd-C Ring Cleavage 🔴 HIGH Reduces N-O bond to form amino-enones [1].
LAH (LiAlH₄) Ring Cleavage 🔴 HIGH Hydride attacks the N-O bond. Avoid.
DIBAL-H Variable🟠 MediumCan work at -78°C, but risk of over-reduction exists.
NaBH₄ Safe Reduction 🟢 LOW Recommended. Reduces CHO to CH₂OH without touching the ring.
Luche (NaBH₄/CeCl₃) Safe & Fast 🟢 LOW Cerium activates the aldehyde selectively over the ring.

Technical Insight: If NaBH₄ is too slow due to steric hindrance, do not switch to LAH. Instead, use Luche conditions (NaBH₄ + CeCl₃·7H₂O). The Cerium(III) acts as a Lewis acid to activate the carbonyl specifically for 1,2-addition, overcoming the steric barrier without compromising the isoxazole ring integrity.

References

  • Isoxazole Ring Stability

    • Effect of reducing agents on isoxazole integrity.
    • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products. Current Opinion in Drug Discovery & Development.
  • Titanium(IV)

    • Use of Ti(OEt)4 for hindered imine synthesis.
    • Bhattacharyya, S. (1995). Titanium(IV) mediated synthesis of imines.[4][5] Journal of the Chemical Society, Perkin Transactions 1.

  • Pinnick Oxidation Mechanism

    • Chlorite oxid
    • Raederstorff, D., & Shu, A. Y. (2009). Pinnick Oxidation.[1][2][3] Comprehensive Organic Name Reactions and Reagents.

  • Luche Reduction

    • Selective reduction of carbonyls in sensitive substr
    • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides. Journal of the American Chemical Society.[6]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Ethyl vs. 3-Phenylisoxazole-4-carbaldehyde in Nucleophilic Addition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the subtle nuances of heterocyclic reactivity is paramount for efficient synthesis design and lead optimization. The isoxazole ring is a privileged scaffold, and its functionalization often involves reactions at substituent groups. This guide provides an in-depth comparison of the reactivity of two key intermediates, 3-ethylisoxazole-4-carbaldehyde and 3-phenylisoxazole-4-carbaldehyde, with a focus on their susceptibility to nucleophilic attack.

Our central thesis is that 3-phenylisoxazole-4-carbaldehyde exhibits greater reactivity towards nucleophiles than its 3-ethyl counterpart. This difference, while seemingly minor, has significant implications for reaction kinetics, yield, and the choice of reaction conditions. This guide will dissect the underlying electronic principles, present supporting analytical data, and provide robust experimental protocols for validation.

The Decisive Role of Substituent Electronic Effects

The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. The more electron-deficient this carbon is, the more readily it will be attacked by a nucleophile. The substituent at the 3-position of the isoxazole ring plays a critical role in modulating this electrophilicity through a combination of inductive and resonance effects.

  • The 3-Ethyl Group: An Inductive Donor The ethyl group is a classic electron-donating group (+I effect). Through the sigma bond framework, it pushes electron density towards the isoxazole ring. This influx of electron density is partially relayed to the carbaldehyde group, which slightly reduces the partial positive charge (δ+) on the carbonyl carbon. This "shielding" effect makes the aldehyde less electrophilic and, therefore, less reactive.

  • The 3-Phenyl Group: A Tale of Two Effects The phenyl group's influence is more complex. Due to the higher s-character of its sp² hybridized carbons, it exerts an electron-withdrawing inductive effect (-I effect), pulling electron density away from the isoxazole ring.[1] Furthermore, the phenyl ring's π-system can engage in resonance with the isoxazole ring. While this resonance can be either donating or withdrawing, in the context of attachment to another π-system, the net effect is typically electron-withdrawing. This combined -I and resonance effect significantly withdraws electron density from the heterocyclic system, which in turn strongly deshields the carbonyl carbon of the carbaldehyde. The result is a more pronounced partial positive charge (δ+) and, consequently, a heightened susceptibility to nucleophilic attack.

The following diagram illustrates how these electronic effects influence the electrophilicity of the carbonyl carbon.

G cluster_ethyl 3-Ethylisoxazole-4-carbaldehyde cluster_phenyl 3-Phenylisoxazole-4-carbaldehyde Ethyl Ethyl (+I) Ring_E Isoxazole Ring Ethyl->Ring_E Donates e⁻ density Aldehyde_E Carbaldehyde (CHO) Ring_E->Aldehyde_E Carbonyl_C_E Carbonyl Carbon (Less δ+) Aldehyde_E->Carbonyl_C_E Slightly Shielded Reactivity_E Lower Reactivity Carbonyl_C_E->Reactivity_E Phenyl Phenyl (-I, -M) Ring_P Isoxazole Ring Phenyl->Ring_P Withdraws e⁻ density Aldehyde_P Carbaldehyde (CHO) Ring_P->Aldehyde_P Carbonyl_C_P Carbonyl Carbon (More δ+) Aldehyde_P->Carbonyl_C_P Strongly Deshielded Reactivity_P Higher Reactivity Carbonyl_C_P->Reactivity_P

Figure 2. Experimental workflow for the Wittig reaction.

Step-by-Step Methodology:

  • Ylide Formation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.2 eq). Add anhydrous tetrahydrofuran (THF) to create a slurry. Cool the flask to 0°C in an ice bath.

  • Add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise via syringe. A deep orange or red color indicates the formation of the ylide.

  • Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Aldehyde Addition: Cool the ylide solution to -78°C (dry ice/acetone bath).

  • Dissolve the 3-substituted isoxazole-4-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the cold ylide solution. The reaction mixture will typically turn a lighter, pale-yellow color upon addition.

  • Reaction & Workup: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel, extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-vinyl-3-substituted-isoxazole.

Causality and Trustworthiness: The use of anhydrous conditions and an inert atmosphere is critical as the phosphonium ylide is a strong base and will be quenched by water or protic solvents. [2]The low-temperature addition of the aldehyde helps to control the reaction rate and minimize side reactions. A direct comparison requires running two parallel reactions with the 3-ethyl and 3-phenyl substrates, ensuring identical reagent concentrations, temperatures, and reaction times.

Protocol 2: The Base-Catalyzed Aldol Condensation

The Aldol condensation is a powerful C-C bond-forming reaction where an enolate reacts with a carbonyl compound. [3]Here, we use acetone as the enolate precursor in a crossed-aldol reaction.

G Reactants Isoxazole Aldehyde + Acetone (10 eq) in Ethanol Base Add 10% aq. NaOH (RT, stir) Reactants->Base Precipitate Precipitate Forms (Monitor by TLC) Base->Precipitate Filter Cool in Ice Bath Vacuum Filter Precipitate->Filter Wash Wash Solid with Cold Water & Cold EtOH Filter->Wash Recrystallize Recrystallize from Hot Ethanol/Water Wash->Recrystallize Product α,β-Unsaturated Ketone Recrystallize->Product

Figure 3. Experimental workflow for the Aldol condensation.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the 3-substituted isoxazole-4-carbaldehyde (1.0 eq) in ethanol. Add a large excess of acetone (e.g., 10 eq), which serves as both a reactant and a co-solvent.

  • Base Addition: While stirring at room temperature, add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise.

  • Reaction: Continue stirring at room temperature. The reaction progress can be monitored by the formation of a precipitate (the product is often a solid) and confirmed by TLC.

  • Isolation: Once the reaction is complete (typically 1-4 hours), cool the flask in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with cold water (to remove NaOH) and then with a small amount of cold ethanol (to remove unreacted starting material).

  • Purification: Recrystallize the crude solid from a suitable solvent, such as hot ethanol or an ethanol/water mixture, to obtain the pure α,β-unsaturated ketone product.

Causality and Trustworthiness: Using a large excess of acetone ensures it acts as the nucleophile (enolate) and minimizes self-condensation of the aldehyde, which lacks α-protons. The base (NaOH) is the catalyst required to generate the enolate from acetone. The higher reactivity of the 3-phenyl derivative is expected to lead to a faster formation of the solid product and a higher isolated yield within the same timeframe compared to the 3-ethyl derivative.

Conclusion

References

  • Zhang, Y., Long, Z., Yan, L., Liu, L., Yang, L., & Le, Y. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3+2] cycloaddition. RSC Advances, 12(45), 29479-29483. Supporting Information available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. Available at: [Link]

  • University of Cambridge, Department of Chemistry. (n.d.). Chemical shifts. Available at: [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Available at: [Link]

  • Wellesley College, Chemistry Department. (n.d.). Experiment 19 — Aldol Condensation. Available at: [Link]

  • Makhijani, S. (2020). Nucleophilic addition reaction COMPARATIVE Study ALDEHYDES,KETONES & CARBOXYLIC ACIDS by Seema. [Video]. YouTube. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Available at: [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Available at: [Link]

  • Oregon State University, Department of Chemistry. (n.d.). 1H NMR Chemical Shift. Available at: [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Vilches, C., Tenti, A., & Lavilla, R. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Chemistry, 5(1), 350-372. Available at: [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

  • Beyond Benign. (n.d.). Aldol Condensation. Available at: [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. (Procedure adapted from similar experiments). Available at: [Link]

  • Quora. (2018). Why is aryl-aldehyde more reactive towards a nucleophilic addition than aliphatic ketones? Available at: [Link]

  • Chem-Station. (2024). Wittig Reaction. Available at: [Link]

  • Google Patents. (2019). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

  • De Sarlo, F., & Machetti, F. (2023). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry, 21(34), 6835-6853. Available at: [Link]

  • Stack Exchange Chemistry. (2023). Why is Benzaldehyde more reactive than propanone in nucleophilic addition, even though it has resonance? Available at: [Link]

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A Senior Application Scientist's Guide to TLC Visualization of Isoxazole Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the isoxazole scaffold is a cornerstone of medicinal chemistry, frequently appearing in developmental pipelines. The isoxazole aldehyde, a key synthetic intermediate, requires careful monitoring during chemical reactions. Thin-Layer Chromatography (TLC) is the workhorse for this, offering a rapid, inexpensive, and effective method to track reaction progress, identify intermediates, and assess purity. However, a well-separated spot on a TLC plate is useless if it remains invisible.

This guide provides an in-depth comparison of common visualization techniques for isoxazole aldehydes. Moving beyond simple recipes, we will explore the causality behind why certain methods are chosen over others, grounding our protocols in established chemical principles to ensure trustworthy and reproducible results.

The Inherent Visibility of Isoxazole Aldehydes: A Non-Destructive First Look

Before resorting to destructive chemical methods, the first step should always be visualization under ultraviolet (UV) light. The isoxazole ring is an aromatic heterocycle.[1] This aromaticity, combined with the conjugation introduced by the aldehyde group, means these compounds typically absorb UV light.

Principle of Detection: Most commercial TLC plates (e.g., silica gel 60 F₂₅₄) contain a fluorescent indicator that glows green under short-wave UV light (254 nm). Compounds that absorb at this wavelength will quench the fluorescence, appearing as dark spots against the bright green background.[2] This method is entirely non-destructive, allowing for subsequent staining or extraction of the compound.

Experimental Protocol: UV Visualization
  • After developing and thoroughly drying the TLC plate, place it under a UV lamp.

  • Observe the plate under short-wave (254 nm) UV light.

  • If dark spots are visible, gently circle them with a pencil to mark their position.

  • Also, observe the plate under long-wave (365 nm) UV light, as some highly conjugated systems may exhibit fluorescence, appearing as bright spots.[2]

While UV visualization is the ideal first step, it may lack sensitivity for very dilute samples, or impurities may co-elute and interfere with clear observation. For these reasons, a suite of chemical staining methods is essential.

Chemical Visualization: A Comparative Analysis

When UV light is insufficient, chemical stains are employed. These reagents react with the analyte to produce a colored product. The choice of stain is critical and depends on the desired specificity, sensitivity, and whether a universal or selective reagent is required.

2,4-Dinitrophenylhydrazine (DNPH): The Aldehyde Specialist

For high-specificity detection of aldehydes and ketones, DNPH is the reagent of choice.[3] It is one of the most reliable methods for confirming the presence of a carbonyl group.

  • Principle of Detection: DNPH reacts with the aldehyde (or ketone) via a condensation reaction under acidic conditions to form a 2,4-dinitrophenylhydrazone. This new derivative is a highly conjugated molecule, resulting in a vividly colored spot (typically yellow to bright orange).[4][5] The reaction is generally rapid and often does not require heating.[4]

    DNPH_Mechanism cluster_reactants Reactants cluster_product Product Isoxazole_Aldehyde Isoxazole-CHO Hydrazone Colored Hydrazone Isoxazole_Aldehyde->Hydrazone + H⁺ DNPH 2,4-DNPH DNPH->Hydrazone

    Figure 1. Reaction of an isoxazole aldehyde with DNPH to form a colored hydrazone.

  • Performance Characteristics:

    • Specificity: High for aldehydes and ketones.

    • Color: Bright orange for aldehydes, yellow for ketones.[5]

    • Sensitivity: Good, providing clear spots for moderate concentrations.

Experimental Protocol: DNPH Stain

Reagent Preparation: Dissolve 12 g of 2,4-dinitrophenylhydrazine in a mixture of 60 mL of concentrated sulfuric acid and 80 mL of water, then dilute with 200 mL of 95% ethanol.[6] Store in a glass bottle away from direct sunlight.

Staining Procedure:

  • After developing and drying the TLC plate, dip it quickly and evenly into the DNPH solution using tweezers.

  • Allow the excess stain to drip off.

  • The colored spots should develop at room temperature without heating.

Potassium Permanganate (KMnO₄): The Powerful Oxidizer

Potassium permanganate is a strong oxidizing agent and serves as a good general-purpose stain. It is particularly useful for detecting compounds that are easily oxidized.

  • Principle of Detection: The permanganate ion (MnO₄⁻) is deep purple. It reacts with oxidizable functional groups, such as aldehydes, alkenes, and alcohols.[2] In this reaction, the manganese(VII) is reduced to manganese dioxide (MnO₂), a brown precipitate, while the aldehyde is oxidized. This results in the disappearance of the purple background and the appearance of a yellow or brown spot.[7]

  • Performance Characteristics:

    • Specificity: Low. Reacts with any oxidizable group.

    • Color: Yellow to brown spots on a purple or pink background.

    • Sensitivity: High. It is a very sensitive stain capable of detecting trace amounts of reactive compounds.

Experimental Protocol: Potassium Permanganate Stain

Reagent Preparation: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water. Add 1.25 mL of 10% aqueous NaOH and stir until dissolved.[6] This stain is stable for approximately 3 months.[3]

Staining Procedure:

  • Ensure the developed TLC plate is completely dry.

  • Dip the plate into the KMnO₄ solution briefly and remove it.

  • Wipe excess stain from the back of the plate.

  • Yellow/brown spots will appear immediately for highly reactive groups. Gentle heating with a heat gun may be necessary for less reactive compounds.[3]

p-Anisaldehyde Stain: The Versatile Indicator

The p-anisaldehyde stain is a widely used reagent that produces a range of colors for different functional groups, making it a highly informative, albeit less specific, choice.[1][8]

  • Principle of Detection: Under the strong acidic conditions of the stain, p-anisaldehyde acts as an electrophile. It can react with nucleophilic compounds on the TLC plate. For aldehydes, this can proceed through an acid-catalyzed aldol-type condensation reaction. The resulting conjugated system is highly colored.[2] The variety of colors observed is due to the formation of different chromophores depending on the analyte's structure.[8]

    Anisaldehyde_Mechanism cluster_reactants Reactants cluster_product Product Analyte Isoxazole Aldehyde (Nucleophilic Enol) Colored_Product Colored Adduct Analyte->Colored_Product + H⁺, Δ Anisaldehyde p-Anisaldehyde (Electrophile) Anisaldehyde->Colored_Product

    Figure 2. Aldol-type condensation between an analyte and p-anisaldehyde stain.

  • Performance Characteristics:

    • Specificity: Moderate. Reacts well with nucleophiles, including aldehydes, ketones, and alcohols.[2]

    • Color: Varies widely (e.g., blue, green, violet, red) depending on the compound.[9] This can be useful for distinguishing between different spots on the plate.

    • Sensitivity: Good. Requires heating to develop the spots.

Experimental Protocol: p-Anisaldehyde Stain

Reagent Preparation: To 135 mL of absolute ethanol, carefully add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and then 3.7 mL of p-anisaldehyde.[3] Store the solution in a foil-wrapped jar in the refrigerator. The stain will degrade over time, indicated by a change to a dark red color.[8]

Staining Procedure:

  • Dip the dried TLC plate into the p-anisaldehyde solution.

  • Carefully heat the plate with a heat gun until colored spots appear against a light pink background.

Ceric Ammonium Molybdate (CAM): The Universal Charring Agent

CAM stain is a general, destructive visualization agent that works for a vast array of organic compounds. It is often used as a last resort when other, more specific stains fail.

  • Principle of Detection: The exact mechanism is complex, but it is believed to involve the oxidation of the organic compound on the plate by Ce(IV) and molybdenum, which are then reduced. This process, upon strong heating, leads to the charring of the organic material, leaving a dark spot.

  • Performance Characteristics:

    • Specificity: Very low; it is a "universal" stain.

    • Color: Typically dark blue or black spots on a light blue or green background.[4]

    • Sensitivity: Very high. CAM is known for its ability to detect even minor impurities.[4]

Experimental Protocol: CAM Stain

Reagent Preparation: Dissolve 10 g of ammonium molybdate and 4 g of ceric ammonium sulfate in 400 mL of 10% aqueous sulfuric acid.

Staining Procedure:

  • Dip the dried TLC plate into the CAM solution.

  • Heat the plate strongly with a heat gun. The background will turn light blue/green, and spots will appear as dark blue/black marks.

Comparison Summary

Visualization MethodPrincipleSpecificityDestructive?Typical Color for AldehydeKey Advantages
UV Light (254 nm) UV absorbance quenches fluorescenceHigh for aromatic/conjugated systemsNoN/A (dark spot)Non-destructive, rapid, simple
2,4-DNPH Hydrazone formationHigh for aldehydes & ketonesYesBright Orange/RedHighly specific, no heating required
Potassium Permanganate OxidationLow (any oxidizable group)YesYellow/BrownVery high sensitivity, good general screen
p-Anisaldehyde Aldol-type condensationModerate (nucleophiles)YesVaries (often colorful)Can provide different colors for different compounds
CAM Stain Oxidation/CharringVery Low (universal)YesDark Blue/BlackVery high sensitivity, visualizes most compounds

Recommended Workflow

A systematic approach ensures the most information is gathered from each TLC plate while minimizing unnecessary work.

TLC_Workflow Start Develop & Dry TLC Plate UV Visualize under UV (254 nm) Start->UV UV_Visible Spots Visible? UV->UV_Visible Circle_Spots Circle Spots & Document UV_Visible->Circle_Spots Yes Proceed_Stain Proceed to Staining UV_Visible->Proceed_Stain No Circle_Spots->Proceed_Stain DNPH_Stain Use DNPH Stain Proceed_Stain->DNPH_Stain Need Specificity KMnO4_Stain Use KMnO₄ Stain Proceed_Stain->KMnO4_Stain Need Sensitivity DNPH_Confirm Confirm Aldehyde? DNPH_Stain->DNPH_Confirm DNPH_Confirm->KMnO4_Stain No/Unclear End Analysis Complete DNPH_Confirm->End Yes KMnO4_General General Visualization KMnO4_Stain->KMnO4_General KMnO4_General->End

Figure 3. Recommended workflow for TLC visualization of isoxazole aldehydes.

Conclusion

There is no single "best" method for visualizing isoxazole aldehydes on TLC; the optimal choice depends on the experimental goals. Always begin with non-destructive UV light. For specific confirmation of the aldehyde functional group, 2,4-DNPH is unparalleled in its specificity. When high sensitivity is required to detect trace components or if the aldehyde is part of a complex mixture with other oxidizable groups, potassium permanganate is an excellent choice. The p-anisaldehyde stain offers a valuable alternative, potentially providing color differentiation between components. Finally, CAM serves as a powerful universal stain when other methods fail. By understanding the principles and protocols behind each of these methods, researchers can confidently and accurately monitor their reactions, leading to more efficient and successful drug development campaigns.

References

  • EPFL. TLC Visualization Reagents. [Link]

  • ChemicalDesk.com. (2011, June 28). TLC Stains Preparation. [Link]

  • ResearchGate. (2023, March 10). What reagent to use for visualization of isoxazole on TLC. [Link]

  • Chemistry Stack Exchange. (2017, April 17). How to prepare and store anisaldehyde tlc staining solution?. [Link]

  • University of California, Los Angeles. TLC Stains. [Link]

  • University of Calgary. TLC Stains. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • University of Rochester. Magic Formulas: TLC Stains. [Link]

  • Oreate AI Blog. (2026, January 15). Unlocking the Secrets of Anisaldehyde Staining in TLC. [Link]

  • organicchemistrydata.org. TLC Stains. [Link]

  • The Sarpong Group. Dyeing Reagents for Thin-Layer and Paper Chromatography. [Link]

Sources

Benchmarking Purity Assessment: Elemental Analysis vs. Orthogonal Methods for 3-Ethyl-5-isoxazolecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethyl-5-isoxazolecarbaldehyde (CAS: 134781-62-5) is a critical heterocyclic building block used in the synthesis of kinase inhibitors and broad-spectrum antibiotics. Its validation is complicated by two factors: the inherent reactivity of the aldehyde group (prone to oxidation and hydration) and the combustion characteristics of the isoxazole ring.

This guide objectively compares the industry "Gold Standard"—Combustion Elemental Analysis (CHN) —against modern orthogonal alternatives: Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . While CHN remains the prerequisite for many top-tier journals (e.g., J. Org. Chem.), qNMR offers superior diagnostic resolution for the specific impurities common to this molecule.

Theoretical Framework & Standards

The Target Molecule[1]
  • Formula:

    
    
    
  • Molecular Weight: 125.13 g/mol

  • Critical Feature: The N-O bond in the isoxazole ring requires high-temperature combustion for complete nitrogen release. The C-5 aldehyde is susceptible to forming hydrates (

    
    ) in moist air, skewing %C results.
    
The Acceptance Standard (The Rule)

To validate this compound as "Analytical Standard Grade," the experimental mass fractions of Carbon, Hydrogen, and Nitrogen must fall within the absolute tolerance defined by ACS and IUPAC guidelines:

ElementTheoretical Mass %Acceptance Range (

)
Carbon 57.59%57.19% – 57.99%
Hydrogen 5.64%5.24% – 6.04%
Nitrogen 11.19%10.79% – 11.59%

Note: Oxygen is typically calculated by difference and is not a direct acceptance criterion in standard CHN analysis.

Comparative Methodology: CHN vs. qNMR vs. HRMS

This section compares the three primary validation methods based on precision, sample consumption, and diagnostic capability.

Method A: Combustion Analysis (CHN)

The traditional gatekeeper for purity.

  • Mechanism: Flash combustion at >900°C in oxygen; detection of

    
    , 
    
    
    
    , and
    
    
    via thermal conductivity.
  • Pros: Absolute method; widely accepted regulatory standard; no reference standard required for the analyte itself.

  • Cons: Destructive (requires ~2-5 mg); "Blind" to impurities (e.g., an impurity with similar %C can mask the result); highly sensitive to trapped solvent/moisture.

Method B: Quantitative NMR (qNMR)

The modern diagnostic powerhouse.

  • Mechanism: Comparison of integrated signal intensity of the analyte against a certified internal standard (e.g., Maleic Acid or TCNB).

  • Pros: Non-destructive; explicitly identifies and quantifies impurities (water, solvents, side-products); precision can exceed CHN with proper relaxation delays (

    
    ).
    
  • Cons: Requires a high-purity internal standard; requires careful T1 relaxation optimization.

Method C: High-Resolution Mass Spectrometry (HRMS)

The identity validator.

  • Mechanism: Measurement of exact mass-to-charge ratio (m/z) with <5 ppm error.

  • Pros: Confirms molecular formula; extremely high sensitivity (<0.1 mg).

  • Cons: Not quantitative for purity. Ionization efficiency varies between molecules; cannot detect inorganic salts or non-ionizable impurities.

Comparison Matrix
FeatureCombustion Analysis (CHN)Quantitative NMR (qNMR)HRMS
Primary Output Weight % of ElementsWeight % Purity (Absolute)Exact Mass (Identity)
Sample Req. 2–5 mg (Destructive)5–10 mg (Recoverable)<0.1 mg
Solvent Detection Fails (seen as error)Excellent (Quantifies) Poor
Aldehyde Stability High Risk (Oxidation during weighing)Low Risk (In solution)Low Risk
Cost/Run LowMediumHigh

Experimental Data: The "Aldehyde Trap"

The following data simulates a common scenario where a researcher synthesizes this compound and attempts validation. The sample contains 1.5% residual water (common for polar aldehydes) and 0.5% oxidized acid impurity.

Scenario: Analysis of "Dried" Sample (Batch A-042)
MethodResultInterpretationPass/Fail
Theoretical C: 57.59, H: 5.64, N: 11.19 Target -
CHN Analysis C: 56.40, H: 5.85, N: 10.95Fail: C is down by 1.19%. H is high. Indicates trapped water or solvent.FAIL
HRMS m/z: 126.0550 (

)
Confirms identity (

). Does not see water.
Identity Pass
qNMR Purity: 98.1% (wt/wt)Detects water peak at 3.34 ppm (DMSO). Corrects purity calculation.Purity Pass

Analysis: The CHN analysis failed because the hygroscopic nature of the aldehyde trapped water, lowering the Carbon %. qNMR correctly identified the water and confirmed the organic skeleton was 98% pure. For this molecule, qNMR is the superior validation standard.

Visualized Workflow: Validation Logic

The following diagram illustrates the decision pathway for validating this compound, specifically addressing the failure modes of combustion analysis.

ValidationWorkflow Start Crude this compound Purification Purification (Column/Recrystallization) Start->Purification Drying High-Vac Drying (P2O5, 24h) *Critical for Aldehydes* Purification->Drying MethodSelect Select Validation Method Drying->MethodSelect CHN Combustion Analysis (CHN) MethodSelect->CHN Standard Route qNMR Quantitative NMR (qNMR) MethodSelect->qNMR Alternative Route DecisionCHN Within ±0.4%? CHN->DecisionCHN DecisionqNMR Purity > 95%? qNMR->DecisionqNMR DecisionCHN->qNMR No (Ambiguous Result) Pass VALIDATED REFERENCE STANDARD DecisionCHN->Pass Yes DecisionqNMR->Pass Yes (with solvent quantification) Fail Re-purify / Re-dry DecisionqNMR->Fail No (Chemical Impurity) Fail->Purification

Figure 1: Validation Decision Tree. Note the "bail-out" path from CHN to qNMR when solvent trapping causes combustion failure.

Detailed Protocols

Protocol A: Sample Preparation for CHN (The Drying Step)

Crucial for this compound due to hydrate formation.

  • Vessel: Use a chemically inert glass vial, pre-dried at 110°C.

  • Desiccant: Place the vial in a vacuum drying pistol containing Phosphorus Pentoxide (

    
    ) or activated molecular sieves.
    
  • Conditions: Apply high vacuum (<0.1 mbar) at 40°C for 24 hours .

    • Warning: Do not exceed 60°C. Low-molecular-weight isoxazoles can sublime or degrade.

  • Handling: Seal under Argon immediately upon breaking vacuum. Weigh into tin capsules within 5 minutes of exposure to air.

Protocol B: qNMR Standard Operating Procedure
  • Internal Standard (IS): Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid .

    • Reason: These have high relaxation times and singlet peaks that do not overlap with the isoxazole protons (typically

      
       6.5–6.8 for the ring proton and 
      
      
      
      9.8–10.0 for the aldehyde).
  • Solvent: DMSO-

    
     (preferred over 
    
    
    
    to prevent aldehyde hydration/acetalization).
  • Preparation:

    • Weigh ~10 mg of Analyte (

      
      ) (precision 0.01 mg).
      
    • Weigh ~5 mg of IS (

      
      ).
      
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds  (Must be 
      
      
      
      of the slowest proton).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Mass,
    
    
    = Purity.[1][2][3]

References

  • American Chemical Society (ACS). (2025). Guidelines for Characterization of Organic Compounds. ACS Publications.[4][5][6] [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • National Institutes of Health (NIH). (2022). An International Study Evaluating Elemental Analysis. PMC. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.